molecular formula C10H13Cl3N2 B592630 1-(2,6-Dichlorophenyl)piperazine hydrochloride CAS No. 1507372-81-7

1-(2,6-Dichlorophenyl)piperazine hydrochloride

Katalognummer: B592630
CAS-Nummer: 1507372-81-7
Molekulargewicht: 267.578
InChI-Schlüssel: RBIIKLGDGBHBQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dichlorophenyl)piperazine hydrochloride is a piperazine derivative of significant interest in pharmacological research, particularly for investigating the complexities of the central nervous system (CNS) . This compound is extensively studied as a research tool for its psychoactive properties and its interactions with key neurotransmitter systems . Its potential therapeutic applications are under investigation, with a focus on its role in managing various mental health disorders . A primary area of research for this compound involves its effects on serotonin receptors, which may have important implications for understanding and treating conditions related to serotonin dysregulation, such as anxiety and depression . Furthermore, structurally related phenylpiperazine compounds are recognized in scientific literature as "privileged structures" for studying biogenic amine receptors, including dopamine receptors, highlighting the value of this chemical class in neuropharmacology and the development of novel receptor ligands .

Eigenschaften

IUPAC Name

1-(2,6-dichlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIIKLGDGBHBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Dichlorophenylpiperazines as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Structure, Function, and Experimental Validation

Foreword: Navigating the Nuances of Isomeric Substitution in Dopamine Receptor Modulation

In the landscape of neuropharmacology, the phenylpiperazine scaffold stands as a cornerstone for the design of ligands targeting dopamine receptors. These receptors are pivotal in regulating a vast array of neurological processes, and their dysfunction is implicated in numerous psychiatric and neurodegenerative disorders. This guide delves into the intricate world of dichlorophenylpiperazines as dopamine receptor ligands, with a specific focus on the structural and functional implications of chlorine atom placement on the phenyl ring.

While the initial query focused on the 1-(2,6-Dichlorophenyl)piperazine hydrochloride salt, a comprehensive literature review reveals a significant scarcity of specific data for this particular isomer. In contrast, the 1-(2,3-Dichlorophenyl)piperazine analogue is a well-characterized and crucial intermediate in the synthesis of atypical antipsychotics such as aripiprazole.[1][2] This disparity presents a valuable opportunity to explore the profound impact of isomeric substitution on pharmacological activity.

Therefore, this guide will utilize the extensively studied 1-(2,3-Dichlorophenyl)piperazine as our primary exemplar to build a foundational understanding. We will then leverage established structure-activity relationships (SAR) within the phenylpiperazine class to extrapolate and discuss the anticipated properties of the 2,6-dichloro isomer. This comparative approach not only addresses the initial query but also provides a more robust and instructive exploration of the chemical principles governing ligand-receptor interactions.

The Phenylpiperazine Scaffold: A Privileged Structure in Dopamine Receptor Pharmacology

The phenylpiperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of G-protein coupled receptors (GPCRs), including dopamine receptors.[3] Its structural features, comprising a phenyl ring, a piperazine ring, and a flexible linker, allow for diverse modifications to fine-tune binding affinity, selectivity, and functional activity.

Molecules incorporating the 2,3-dichlorophenylpiperazine (2,3-DCPP) moiety have demonstrated significant affinity for dopamine D2 and D3 receptors.[4] This interaction is a key contributor to the partial agonist activity of drugs like aripiprazole, which helps to balance dopaminergic neurotransmission without causing complete receptor blockade.[4]

The general structure of these compounds can be deconstructed into three key regions:

  • The Primary Pharmacophore (Head Group): This is the mono- or di-substituted phenylpiperazine unit, which is crucial for binding to the orthosteric site of the dopamine receptor and largely dictates the ligand's efficacy profile (agonist, antagonist, or partial agonist).[3]

  • The Central Linker: This component connects the primary pharmacophore to a secondary pharmacophore and its length and flexibility can significantly influence binding affinity and subtype selectivity.

  • The Secondary Pharmacophore (Tail Group): Often a lipophilic or heterocyclic system, this part of the molecule can interact with a secondary or allosteric binding pocket on the receptor, further enhancing affinity and selectivity.[3]

Synthesis of Dichlorophenylpiperazines: A Methodological Overview

The synthesis of dichlorophenylpiperazines is a critical process in the development of numerous pharmaceuticals. Several synthetic routes have been established, with the choice of method often depending on the starting materials, desired scale, and overall cost-effectiveness.

Synthesis of 1-(2,3-Dichlorophenyl)piperazine

A common and industrially relevant method for the synthesis of 1-(2,3-Dichlorophenyl)piperazine involves the reaction of 2,3-dichloroaniline with diethanolamine in the presence of a strong acid, such as hydrobromic acid, at elevated temperatures.[5] This process typically involves the in-situ formation of bis(2-bromoethyl)amine, which then undergoes a cyclization reaction with the aniline derivative.

Another established pathway starts from 2,3-dichloroaniline and involves its conversion to the corresponding aryl iodide. This intermediate is then reacted with piperazine in the presence of a copper catalyst and a suitable ligand to yield the desired product.[6]

A patented method describes the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride in a solvent at high temperatures.[1]

Postulated Synthesis of 1-(2,6-Dichlorophenyl)piperazine

While specific literature on the synthesis of 1-(2,6-Dichlorophenyl)piperazine is limited, the general synthetic strategies employed for the 2,3-isomer can be adapted. A plausible approach would involve the reaction of 2,6-dichloroaniline with bis(2-haloethyl)amine under acidic conditions, similar to the methods described for the 2,3-isomer.

Alternatively, a Buchwald-Hartwig amination reaction between 2,6-dichlorobromobenzene and piperazine could be a viable route, although this might require careful optimization of catalysts and reaction conditions to achieve good yields.

Dopamine Receptor Subtypes and Signaling Pathways

Dopamine receptors are classified into two main families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).[7][8] These receptors are GPCRs that modulate a variety of downstream signaling cascades.

  • D1-like Receptors: These receptors are typically coupled to the Gαs/olf family of G-proteins. Their activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, influencing gene expression and neuronal excitability.

  • D2-like Receptors: The D2-like receptors, which are the primary targets for many phenylpiperazine ligands, are coupled to the Gαi/o family of G-proteins.[8] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8] D2-like receptors can also modulate other signaling pathways, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Furthermore, they can signal through β-arrestin-dependent pathways, which are independent of G-protein coupling.[7]

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gas Gαs/olf D1_Receptor->Gas Agonist AC_stim Adenylyl Cyclase Gas->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA CREB CREB Phosphorylation PKA->CREB D2_Receptor D2/D3/D4 Receptor Gai Gαi/o D2_Receptor->Gai Agonist beta_arrestin β-Arrestin Pathway D2_Receptor->beta_arrestin AC_inhib Adenylyl Cyclase Gai->AC_inhib Inhibits GIRK GIRK Channel Activation Gai->GIRK Ca_channel Ca²⁺ Channel Inhibition Gai->Ca_channel cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Dopamine Receptor Signaling Pathways.

Structure-Activity Relationships: The Critical Role of Chlorine Substitution

The position of the chlorine atoms on the phenyl ring of dichlorophenylpiperazines has a profound impact on their affinity and selectivity for dopamine receptor subtypes.

Studies on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines revealed that the 2,3-dichlorophenylpiperazine analogue exhibited the highest affinity for the D3 receptor, with subnanomolar Ki values.[9] In comparison to the unsubstituted phenylpiperazine, the 2,3-dichloro substitution significantly enhanced D3 receptor affinity.[9]

While direct data for the 2,6-dichloro isomer is scarce, we can infer its potential properties based on general SAR principles for arylpiperazines. The steric bulk of two chlorine atoms in the ortho positions (2 and 6) would likely force the phenyl ring to adopt a more perpendicular orientation relative to the piperazine ring. This conformational constraint could significantly alter the way the molecule fits into the binding pocket of the dopamine receptor.

It is plausible that the 2,6-dichloro substitution might decrease affinity for D2/D3 receptors compared to the 2,3-isomer, due to steric hindrance with key residues in the binding site. However, it could also potentially lead to increased selectivity for other receptors where such a conformation is more favorable. For instance, in a different chemical series of 1-phenylbenzazepines, a 6-chloro group was found to enhance D1 receptor affinity.[10] This highlights that the effect of chlorine substitution is highly context-dependent on the overall molecular scaffold.

Experimental Protocols for Characterizing Dopamine Receptor Ligands

The characterization of a novel compound as a dopamine receptor ligand involves a series of in vitro and in vivo assays to determine its binding affinity, functional activity, and physiological effects.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Cells or tissues expressing the dopamine receptor of interest are homogenized and centrifuged to isolate the cell membranes, which are rich in receptors.

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound (e.g., 1-(2,6-Dichlorophenyl)piperazine hydrochloride).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which is a measure of the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or partial agonist at the receptor. For D2-like receptors, which are Gi-coupled, a common functional assay measures the inhibition of adenylyl cyclase activity, which is reflected in a decrease in intracellular cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: A cell line stably expressing the dopamine receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors) is cultured in appropriate media.

  • Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a robust increase in intracellular cAMP levels.

  • Ligand Treatment: The cells are co-treated with forskolin and varying concentrations of the test compound.

  • Cell Lysis and cAMP Quantification: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production is quantified. For an agonist, this will result in a dose-dependent decrease in cAMP. To test for antagonist activity, the assay is run in the presence of a known agonist, and the ability of the test compound to block the agonist's effect is measured.

In Vivo Models

In vivo studies are crucial for evaluating the physiological and behavioral effects of a dopamine receptor ligand. The choice of animal model depends on the specific therapeutic indication being investigated. For example, to assess the antipsychotic potential of a D2 receptor ligand, models such as apomorphine-induced stereotypy in rodents can be used.

Data Presentation and Interpretation

The data obtained from the experimental assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Binding Affinity Data
LigandD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D5 Ki (nM)D2 vs D3 Selectivity
1-(2,3-Dichlorophenyl)piperazine derivative (Compound 8 in source)>10,00054.40.97--56-fold
Hypothetical 1-(2,6-Dichlorophenyl)piperazine------

Note: Data for the 1-(2,3-Dichlorophenyl)piperazine derivative is adapted from a study on [4-(4-carboxamidobutyl)]-1-arylpiperazines.[9] Data for the 2,6-isomer is hypothetical and would need to be determined experimentally.

Functional Activity Data
LigandAssayEfficacy (% of Dopamine)Potency (EC50/IC50, nM)
DopaminecAMP Inhibition100%5
Hypothetical 1-(2,6-Dichlorophenyl)piperazinecAMP InhibitionTo be determinedTo be determined

Conclusion and Future Directions

The dichlorophenylpiperazine scaffold is a versatile platform for the development of potent and selective dopamine receptor ligands. The well-characterized 1-(2,3-Dichlorophenyl)piperazine moiety serves as a critical component in several clinically important drugs, demonstrating high affinity for D2-like receptors.

The pharmacological profile of the 1-(2,6-Dichlorophenyl)piperazine isomer remains largely unexplored. Based on structure-activity relationships, it is hypothesized that the 2,6-dichloro substitution pattern would impose significant conformational constraints that could lead to a distinct receptor binding and functional profile compared to the 2,3-isomer.

Future research should focus on the synthesis and comprehensive pharmacological characterization of 1-(2,6-Dichlorophenyl)piperazine hydrochloride. This would involve:

  • Detailed in vitro characterization: Determining its binding affinities for all dopamine receptor subtypes and assessing its functional activity (agonist, antagonist, partial agonist) using assays such as cAMP measurement and β-arrestin recruitment.

  • Selectivity profiling: Screening against a broad panel of other GPCRs, ion channels, and transporters to assess its off-target activities.

  • In vivo studies: Evaluating its pharmacokinetic properties and its effects in relevant animal models of neuropsychiatric disorders.

A thorough investigation of the 1-(2,6-Dichlorophenyl)piperazine isomer would not only fill a gap in the current scientific literature but also provide valuable insights into the structure-activity relationships of dichlorophenylpiperazines, potentially leading to the discovery of novel therapeutic agents with improved efficacy and side-effect profiles.

References

  • Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]

  • Chopade, P., Fowle, K. L., Cook, C. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]

  • CN104844615A - Preparation method of 1-(2, 3-dichlorophenyl) piperazine. (2015).
  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (2016).
  • Al-Qaisi, J. A., Stephan, M., Zalloum, H., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(22), 7598. [Link]

  • Desai, R. I., Giralde, V. L., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7249–7271. [Link]

  • Mishra, A., Singh, S., & Shukla, S. (2018). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 9, 728. [Link]

  • Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed, 31532644. [Link]

  • Campillo, M., Giner, P., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(11), 7440–7462. [Link]

  • Grokipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Grokipedia. Retrieved from [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2014).
  • Dawidowski, M., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. European Journal of Medicinal Chemistry, 46(9), 4296-4307. [Link]

  • Fishback, J. A., et al. (2010). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 53(15), 5643–5655. [Link]

  • Al-Salahi, R., et al. (2023). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 13, 31925-31939. [Link]

  • Hiji, M. F., Zheng, G., & Yuan, Q. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4), 369-371. [Link]

  • Kumar, A., et al. (2020). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. European Journal of Medicinal Chemistry, 187, 111942. [Link]

  • Tedeschi, G., et al. (2009). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. Bioorganic & Medicinal Chemistry, 17(13), 4676-4684. [Link]

  • Wikipedia. (2024). Aripiprazole. In Wikipedia. Retrieved from [Link]

  • Plavšić, A., et al. (2007). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Journal of Molecular Modeling, 13(1), 107-114. [Link]

  • Sharma, A., & Kulkarni, S. K. (2021). Pharmacology of Dopamine and Its Receptors. In Dopamine and its Receptors in Neurological Disorders. IntechOpen. [Link]

  • Kumar, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6032. [Link]

Sources

Technical Whitepaper: In-Vitro Studies of 1-(2,6-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,6-Dichlorophenyl)piperazine (2,6-DCPP) Hydrochloride is a specialized phenylpiperazine derivative used primarily as a pharmacological probe in Structure-Activity Relationship (SAR) studies. Distinct from its pharmacologically renowned isomers—mCPP (1-(3-chlorophenyl)piperazine, a Trazodone metabolite) and 2,3-DCPP (a metabolite of Aripiprazole)—the 2,6-DCPP isomer provides a unique structural template for investigating steric hindrance at the orthosteric binding sites of G-Protein Coupled Receptors (GPCRs).

This guide outlines the technical protocols for the in-vitro characterization of 2,6-DCPP HCl, focusing on solubility, receptor affinity profiling, and metabolic stability. It is designed for researchers utilizing this compound to map the steric tolerance of Serotonin (5-HT) and Dopamine (D) receptor subtypes.

Part 1: Chemical Identity & Physical Properties[1]

Before initiating biological assays, the physicochemical behavior of the hydrochloride salt must be mastered to prevent precipitation-induced artifacts in microplate assays.

PropertySpecification
Chemical Name 1-(2,6-Dichlorophenyl)piperazine Hydrochloride
CAS Number (HCl) 1507372-81-7
CAS Number (Free Base) 63386-61-8
Molecular Formula C₁₀H₁₂Cl₂N₂[1][2][3] · HCl
Molecular Weight 267.58 g/mol
Solubility (DMSO) > 20 mg/mL (Clear solution)
Solubility (Aqueous) Soluble in water/PBS (pH 7.2) up to ~10 mg/mL
Key Structural Feature Ortho-Ortho Substitution: The chlorine atoms at positions 2 and 6 create significant steric bulk, forcing the piperazine ring out of coplanarity with the phenyl ring.
Reconstitution Protocol (Stock Solution)

To ensure reproducibility across assays:

  • Solvent: Dissolve 10 mg of 2,6-DCPP HCl in 1 mL of 100% DMSO to create a 37.3 mM stock .

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute into assay buffer immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity in cell-based assays.

Part 2: Pharmacological Profiling (GPCRs)

The primary utility of 2,6-DCPP is determining how steric crowding affects binding affinity compared to the 2,3- and 3,5-isomers. The following protocols focus on the 5-HT2A and D2 receptors, the canonical targets for this chemical class.

Experiment A: Radioligand Competition Binding (Affinity)

Objective: Determine the inhibition constant (


) of 2,6-DCPP at the 5-HT2A receptor.
Rationale:  Phenylpiperazines require a protonated nitrogen to interact with Aspartate residues (e.g., Asp3.32) in the GPCR transmembrane domain. The 2,6-dichloro substitution tests the size limit of the receptor's hydrophobic pocket.

Protocol:

  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Radioligand: Use [

    
    H]-Ketanserin  (0.5 nM final concentration). This ligand is selective for 5-HT2A.[4]
    
  • Competition:

    • Prepare 12 serial dilutions of 2,6-DCPP HCl (Range: 10

      
      M to 0.1 nM).
      
    • Non-Specific Binding (NSB): Define using 10

      
      M Methysergide or Mianserin.
      
  • Incubation: 60 minutes at 25°C in the dark.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic ligand.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experiment B: Functional Calcium Flux (Efficacy)

Objective: Classify 2,6-DCPP as an agonist, antagonist, or partial agonist. Rationale: Binding does not equal activation. The steric bulk of 2,6-DCPP often prevents the conformational change required for Gq-protein coupling, making it a likely antagonist.

Workflow Visualization (DOT):

CalciumFlux cluster_mode Mode Selection Start CHO-K1 Cells (h5-HT2A) DyeLoad Load Calcium Dye (Fluo-4 AM, 45 min) Start->DyeLoad BaseRead Baseline Fluorescence (0-10 sec) DyeLoad->BaseRead Agonist Agonist Mode: Add 2,6-DCPP BaseRead->Agonist Antagonist Antagonist Mode: Pre-treat 2,6-DCPP (15m) Then add 5-HT (EC80) BaseRead->Antagonist Readout Measure RFU Change (FLIPR / FlexStation) Agonist->Readout Antagonist->Readout Result Calculate EC50 / IC50 Readout->Result

Caption: Dual-mode functional workflow for characterizing 2,6-DCPP efficacy using intracellular calcium mobilization.

Part 3: Metabolic Stability (Microsomal Stability)

Unlike the 2,3-isomer (Aripiprazole metabolite), the 2,6-isomer is sterically shielded at both ortho positions. This study determines if the molecule is resistant to aromatic hydroxylation.

Hypothesis: The 2,6-dichloro substitution blocks CYP450 access to the phenyl ring, potentially shifting metabolism to N-dealkylation or piperazine ring oxidation.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Substrate: 1

    
    M 2,6-DCPP HCl.
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes at 37°C.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion to calculate Intrinsic Clearance (

    
    ).
    

Part 4: Comparative SAR Framework

When analyzing data, 2,6-DCPP should be benchmarked against its isomers to validate the steric hypothesis.

CompoundSubstitutionSteric ProfileTypical 5-HT2A Affinity (

)
Primary Use
mCPP 3-ChloroLowHigh (Agonist/Antagonist)Trazodone Metabolite
2,3-DCPP 2,3-DichloroModerateModerate (Partial Agonist)Aripiprazole Metabolite
2,6-DCPP 2,6-DichloroHigh (Shielded) Variable (Often Lower) Steric Probe / Negative Control

SAR Logic Visualization (DOT):

SAR_Logic cluster_isomers Isomeric Effects Core Phenylpiperazine Core mCPP 3-Cl (mCPP) Optimal Fit High Affinity Core->mCPP DCPP23 2,3-Cl2 Moderate Twist Partial Agonism Core->DCPP23 DCPP26 2,6-Cl2 (Target) High Steric Clash Altered Selectivity Core->DCPP26 Outcome Receptor Binding Pocket (Asp3.32 / Hydrophobic Cleft) mCPP->Outcome Strong Interaction DCPP23->Outcome Modified Interaction DCPP26->Outcome Steric Hindrance

Caption: Structural Activity Relationship (SAR) comparison showing the impact of chlorine substitution patterns on receptor interaction.

References

  • PubChem. (n.d.). 1-(2,6-Dichlorophenyl)piperazine hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • PDSP. (n.d.). NIMH Psychoactive Drug Screening Program (PDSP) Protocol Book. University of North Carolina Chapel Hill. Retrieved February 1, 2026, from [Link]

  • Glennon, R. A., et al. (1986). 5-HT2 serotonin receptors: structural requirements for activation.[5] Journal of Medicinal Chemistry. (Contextual reference for phenylpiperazine SAR).

Sources

1-(2,6-Dichlorophenyl)piperazine hydrochloride for neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2,6-Dichlorophenyl)piperazine Hydrochloride for Neuroscience Research

This guide provides a comprehensive technical overview of 1-(2,6-dichlorophenyl)piperazine hydrochloride, a phenylpiperazine derivative with potential applications in neuroscience research. Given the limited direct published data on this specific isomer, this document synthesizes information from closely related analogs to propose a likely pharmacological profile and provides robust, field-proven protocols for its characterization and use as a research tool. Our approach is grounded in established principles of pharmacology and drug discovery, designed to empower researchers to confidently explore the potential of this compound.

Introduction and Compound Profile

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and research compounds targeting the central nervous system (CNS).[1] Molecules in this class are known to interact with a variety of neurotransmitter receptors, particularly those in the serotonergic and dopaminergic systems.[2][3] 1-(2,6-Dichlorophenyl)piperazine hydrochloride belongs to this versatile family. While its 2,3-dichloro and 3-chloro positional isomers have been more extensively studied, the unique substitution pattern of the 2,6-dichloro form suggests a distinct pharmacological profile that warrants investigation.[4][5]

This guide serves as a foundational resource for researchers initiating studies with 1-(2,6-dichlorophenyl)piperazine hydrochloride. We will delineate its chemical properties, infer its likely mechanism of action based on structure-activity relationships of its analogs, and provide detailed, self-validating experimental protocols to rigorously characterize its activity and utility as a pharmacological probe.

Chemical and Physical Properties

A clear understanding of a compound's physical characteristics is the bedrock of reproducible research. Key properties for 1-(2,6-Dichlorophenyl)piperazine hydrochloride are summarized below.

PropertyValueSource
IUPAC Name 1-(2,6-dichlorophenyl)piperazine;hydrochloridePubChem[6]
Molecular Formula C₁₀H₁₃Cl₃N₂PubChem[6]
Molecular Weight 267.6 g/mol PubChem[6]
Canonical SMILES C1CN(CCN1)C2=C(C=CC=C2Cl)Cl.ClPubChem[6]
Parent Compound CID 11492345PubChem[6]

Note: Data is for the hydrochloride salt form.

Postulated Mechanism of Action: An Evidence-Based Inference

Direct pharmacological data for 1-(2,6-dichlorophenyl)piperazine is scarce. However, by examining its structural analogs, we can construct a strong hypothesis regarding its primary molecular targets. Phenylpiperazines frequently exhibit affinity for serotonin (5-HT) and dopamine (D) receptors.[2][7]

The analog m-chlorophenylpiperazine (mCPP), for instance, is a well-characterized 5-HT receptor agonist used extensively as a probe of serotonin function.[4][8] The related compound 2,3-dichlorophenylpiperazine (DCPP) is a metabolite of the atypical antipsychotic aripiprazole and has been shown to act as a partial agonist at D₂ and D₃ dopamine receptors.[5] The positional isomer 3,4-DCPP acts as a serotonin releaser and a β₁-adrenergic receptor blocker.[5]

Based on this collective evidence, it is highly probable that 1-(2,6-dichlorophenyl)piperazine hydrochloride interacts with one or more monoaminergic G protein-coupled receptors (GPCRs). The primary research objective for any new study should be to experimentally determine its binding affinity and functional activity at these key CNS targets.

Hypothesized Signaling Pathway

Assuming agonistic activity at a Gs-coupled receptor, such as a subtype of the 5-HT or dopamine receptor family, the binding of 1-(2,6-dichlorophenyl)piperazine would initiate a canonical signaling cascade. The diagram below illustrates this hypothesized pathway.

Gs_Pathway Ligand 1-(2,6-Dichlorophenyl)piperazine GPCR Target GPCR (e.g., 5-HT Receptor) Ligand->GPCR G_Protein Gαsβγ Complex GPCR->G_Protein Activates Gs_alpha Gαs-GTP G_Protein->Gs_alpha Exchanges GDP for GTP AC Adenylyl Cyclase (AC) Gs_alpha->AC Stimulates cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene Modulates

Hypothesized Gs-coupled receptor signaling cascade.

Experimental Characterization: A Validating Workflow

As a Senior Application Scientist, my primary directive is to provide methodologies that are not just procedural but are inherently self-validating. When investigating a novel compound, a phased, systematic approach is critical to building a reliable pharmacological profile. The workflow diagram below outlines this essential process.

workflow start Start: 1-(2,6-Dichlorophenyl)piperazine HCl solubility Step 1: Solubility & Stability Testing start->solubility binding Step 2: In Vitro Radioligand Binding Assays solubility->binding functional Step 3: In Vitro Functional Assays (e.g., cAMP, Ca2+ Flux) binding->functional pk Step 4: In Vivo Pharmacokinetics (PK) & Tolerability functional->pk behavior Step 5: In Vivo Behavioral Pharmacology pk->behavior results Outcome: Characterized Pharmacological Profile behavior->results

Systematic workflow for pharmacological characterization.
Protocol: Stock Solution Preparation and Stability Testing

Causality: Accurate and reproducible results begin with a properly prepared and stable compound stock. The hydrochloride salt form generally confers good aqueous solubility, but this must be empirically verified.

Methodology:

  • Preparation of 10 mM Stock:

    • Calculate the mass of 1-(2,6-dichlorophenyl)piperazine hydrochloride needed for a 10 mM stock solution in your desired volume (e.g., for 10 mL, mass = 0.01 L * 0.01 mol/L * 267.6 g/mol = 0.02676 g or 26.76 mg).

    • Accurately weigh the compound and place it in a sterile, appropriate-sized tube.

    • Add 80% of the final volume of sterile deionized water or DMSO. Scientist's Note: While water is preferable for physiological assays, DMSO is a common choice for achieving higher stock concentrations. Always note the final DMSO concentration in your working solutions, as it can have biological effects.

    • Vortex thoroughly. If necessary, use gentle warming (37°C) or sonication to aid dissolution.

    • Once fully dissolved, add the remaining solvent to reach the final volume.

  • Stability Assessment:

    • Aliquot the stock solution into several small-volume tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C and -80°C.

    • Assess the stability of the stock by comparing the performance of a freshly thawed aliquot to a 1-week and 1-month old aliquot in a simple, reproducible assay (e.g., a binding assay). A change of >10-15% in activity suggests degradation.

Protocol: In Vitro Radioligand Binding Assay

Causality: This protocol is the gold standard for determining a compound's affinity (Ki) for a specific receptor target. It directly measures the displacement of a known radiolabeled ligand by the test compound.[9][10] Adrenergic and serotonergic receptors are excellent primary targets for initial screening.[11][12]

Methodology (Example: 5-HT₂A Receptor):

  • Materials:

    • Cell membranes expressing the human 5-HT₂A receptor.

    • Radioligand: [³H]ketanserin.

    • Non-specific ligand: Mianserin (10 µM final concentration).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compound: 1-(2,6-dichlorophenyl)piperazine HCl, serially diluted.

  • Procedure:

    • In a 96-well plate, combine in order: assay buffer, radioligand (at a concentration near its Kd, e.g., 1-2 nM), and the serially diluted test compound (from 1 pM to 100 µM).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific ligand (Mianserin) instead of the test compound.

    • Initiate the binding reaction by adding the cell membranes (e.g., 10-20 µg protein per well).

    • Incubate at room temperature for 60-90 minutes.

  • Termination and Analysis:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify bound radioactivity using a scintillation counter.

    • Calculate specific binding (Total Binding - Non-specific Binding).

    • Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, which can then be converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: In Vivo Forced Swim Test (FST)

Causality: The FST is a widely used behavioral assay to screen for compounds with potential antidepressant-like activity.[13] It is based on the principle that animals will cease attempts to escape an inescapable situation (immobility), and this behavior is reversed by many clinically effective antidepressants. Given the role of serotonergic and dopaminergic systems in mood regulation, this is a logical first-pass in vivo test.[13][14]

Methodology (for Mice):

  • Habituation (Day 1):

    • Gently place each mouse into a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • Allow the mouse to swim for 15 minutes.

    • Remove the mouse, dry it thoroughly with a towel, and return it to its home cage. This pre-exposure reduces variability on the test day.

  • Drug Administration (Day 2):

    • Prepare the test compound in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).

    • Administer 1-(2,6-dichlorophenyl)piperazine HCl via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg). A vehicle control group and a positive control group (e.g., fluoxetine, 20 mg/kg) are mandatory.

    • Allow for a 30-60 minute pre-treatment period for the compound to reach effective concentrations in the brain.

  • Test Session (Day 2):

    • Place the mice back into the swim cylinders.

    • Record the session for 6 minutes.

    • An observer, blind to the experimental conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean duration of immobility between the vehicle-treated group and the drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests an antidepressant-like effect.

Trustworthiness and Data Interpretation

The protocols described are designed as self-validating systems. The binding assay includes controls for total and non-specific binding, allowing for accurate calculation of specific interactions. The behavioral assay includes vehicle and positive controls, which are essential for interpreting the pharmacological effect of the test compound versus confounding factors.

Key Considerations:

  • Off-Target Effects: Phenylpiperazines are notoriously promiscuous binders. A comprehensive characterization should involve screening against a panel of receptors (e.g., adrenergic, dopaminergic, serotonergic subtypes) to determine selectivity.

  • Functional Activity: A binding assay only measures affinity. It does not distinguish between agonists, antagonists, or inverse agonists. Follow-up functional assays (e.g., cAMP accumulation, calcium flux, or GTPγS binding) are essential to determine the compound's effect on receptor signaling.

  • Behavioral Specificity: A positive result in the FST could be due to increased general motor activity rather than a specific antidepressant-like effect. It is crucial to run a parallel locomotor activity test to rule out this possibility.

Conclusion

1-(2,6-Dichlorophenyl)piperazine hydrochloride represents an under-explored chemical entity with significant potential as a tool for neuroscience research. Based on the pharmacology of its close analogs, it is hypothesized to modulate serotonergic and/or dopaminergic receptor systems. This guide provides the foundational knowledge and, more importantly, the rigorous, validated experimental framework necessary to systematically uncover its true mechanism of action and potential applications. By following the outlined workflow, from basic characterization to in vivo testing, researchers can generate a high-fidelity pharmacological profile, ensuring that subsequent studies are built on a solid and reproducible foundation.

References

  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139-1166. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155628, 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Yadav, P., et al. (2014). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 84(6), 653-663. Retrieved from [Link]

  • Leone, G., et al. (2020). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 25(18), 4129. Retrieved from [Link]

  • Wang, R., et al. (2021). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 31, 127715. Retrieved from [Link]

  • Kapur, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117275286, 1-(2,6-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Rorick-Kehn, L. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8725. Retrieved from [Link]

  • Rorick-Kehn, L. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8725. Retrieved from [Link]

  • Singh, S., et al. (2022). Crystal-Guided Computational Profiling of Dichlorophenyl-Piperazine Ligands as JNK3 Binders: Hydrophobic Interaction-Driven Design for Neurodegenerative Therapy. ACS Chemical Neuroscience, 13(15), 2289-2303. Retrieved from [Link]

  • del Castillo, J., et al. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22, 462-477. Retrieved from [Link]

  • Corporean, D. E., & Piacentino, M. L. (2019). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology, 87(1), e63. Retrieved from [Link]

  • Wu, Y., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. Retrieved from [Link]

  • Mueller, E. A., et al. (1985). Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of Clinical Endocrinology and Metabolism, 61(6), 1179-1184. Retrieved from [Link]

  • CN102807536B. (n.d.). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Editorial. (2023). Central nervous system acting drugs-molecular mechanisms of neuroprotection and neurodegeneration. Frontiers in Pharmacology, 14, 1205634. Retrieved from [Link]

  • Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6520. Retrieved from [Link]

  • Hiji, M. F., et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4). Retrieved from [Link]

  • Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848. Retrieved from [Link]

  • Caccia, C., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(5), 1297. Retrieved from [Link]

  • Wu, Y., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-(2,6-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps in Chemical Safety Assessment

In the landscape of pharmaceutical research and development, a thorough understanding of the safety and toxicity profile of any chemical entity is paramount. This guide is dedicated to a comprehensive evaluation of 1-(2,6-Dichlorophenyl)piperazine hydrochloride. However, a critical review of the available scientific literature reveals a significant data gap for this specific isomer. In contrast, substantial toxicological data exists for the structurally related 1-(2,3-Dichlorophenyl)piperazine hydrochloride.

Therefore, this document will adopt a scientifically rigorous approach of extrapolation and inference. By examining the known safety profile of closely related dichlorophenylpiperazine isomers and the broader class of piperazine derivatives, we can construct a predictive safety and toxicity profile for the 2,6-dichloro isomer. This approach, while necessitated by the absence of direct data, is grounded in the principles of structure-activity relationships and toxicological precedent. It is imperative that the reader acknowledges this context, and that the information presented herein is intended to guide preliminary risk assessment and inform the design of future toxicological studies.

Chemical Identity and Physicochemical Properties

1-(2,6-Dichlorophenyl)piperazine hydrochloride is a synthetic organic compound characterized by a piperazine ring linked to a 2,6-dichlorinated phenyl group. The hydrochloride salt form generally enhances water solubility, a desirable property for many pharmaceutical applications.

Table 1: Physicochemical Properties of Phenylpiperazine Derivatives

Property1-(2,3-Dichlorophenyl)piperazine hydrochloride1-(2,6-Dichlorophenyl)piperazine hydrochloride (Predicted)Data Source
Molecular Formula C₁₀H₁₃Cl₃N₂C₁₀H₁₃Cl₃N₂[1]
Molecular Weight 267.58 g/mol 267.58 g/mol [1]
Appearance Off-white to white solidLikely a white to off-white solid[1]
Melting Point 243-247 °CNot available[2]
Water Solubility SolubleExpected to be soluble[2]
Hygroscopicity HygroscopicLikely hygroscopic[3]

Note: Properties for the 2,6-dichloro isomer are predicted based on the known properties of the 2,3-dichloro isomer and general chemical principles.

Presumed Pharmacological Profile and Mechanistic Insights

Piperazine derivatives are a well-established class of compounds with a wide range of biological activities, often targeting the central nervous system.[4][5][6] The phenylpiperazine scaffold is a common feature in many psychoactive drugs.

Interaction with Neurotransmitter Systems

Based on the pharmacology of related compounds, 1-(2,6-Dichlorophenyl)piperazine hydrochloride is anticipated to interact with various neurotransmitter receptors, including:

  • Serotonin (5-HT) Receptors: Many phenylpiperazine derivatives exhibit affinity for serotonin receptors, acting as agonists, antagonists, or partial agonists at different subtypes.

  • Dopamine (D) Receptors: Interaction with dopamine receptors is another common characteristic of this chemical class, influencing dopaminergic neurotransmission.

The specific receptor binding profile and functional activity of the 2,6-dichloro isomer would require experimental determination. However, it is plausible that this compound could serve as a precursor or intermediate in the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders.[1]

Structure-Activity Relationship Considerations

The substitution pattern on the phenyl ring significantly influences the pharmacological and toxicological properties of phenylpiperazine derivatives. The presence and position of the chlorine atoms on the phenyl ring will dictate the molecule's electronic and steric properties, thereby affecting its binding affinity to biological targets and its metabolic fate.

Predictive Toxicological Profile

In the absence of direct toxicological data for 1-(2,6-Dichlorophenyl)piperazine hydrochloride, this section will extrapolate potential hazards based on the known toxicity of the 2,3- and 3-chloro-phenylpiperazine isomers.

GHS Hazard Classification (Inferred)

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for closely related isomers, the following hazards are anticipated for 1-(2,6-Dichlorophenyl)piperazine hydrochloride:

Table 2: Inferred GHS Hazard Classification

Hazard ClassHazard StatementBasis of Inference
Acute Toxicity (Oral) H302: Harmful if swallowedData for 1-(2,3-Dichlorophenyl)piperazine and 1-(3-Chlorophenyl)piperazine hydrochloride[7][8]
Skin Corrosion/Irritation H315: Causes skin irritationData for 1-(2,3-Dichlorophenyl)piperazine and 1-(3-Chlorophenyl)piperazine hydrochloride[7][8][9]
Serious Eye Damage/Irritation H319: Causes serious eye irritationData for 1-(2,3-Dichlorophenyl)piperazine and 1-(3-Chlorophenyl)piperazine hydrochloride[7][8][9]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationData for 1-(2,3-Dichlorophenyl)piperazine hydrochloride[7][9]
Acute Toxicity
  • Oral: Expected to be harmful if swallowed.[7][8]

  • Dermal: May be harmful if absorbed through the skin and is expected to cause skin irritation.[1]

  • Inhalation: May cause respiratory tract irritation.[1][9]

Chronic Toxicity

Data on the chronic toxicity of dichlorophenylpiperazine isomers is limited. Long-term exposure studies would be necessary to determine the potential for cumulative toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of 1-(2,6-Dichlorophenyl)piperazine hydrochloride. Standard assays such as the Ames test, in vitro and in vivo micronucleus assays, and chromosomal aberration tests would be required to assess its mutagenic and clastogenic potential.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of 1-(2,6-Dichlorophenyl)piperazine hydrochloride has not been evaluated.

Anticipated Pharmacokinetics and Metabolism

The pharmacokinetic profile of a compound is integral to understanding its safety and toxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: As a hydrochloride salt with expected water solubility, oral absorption is likely.

  • Distribution: Phenylpiperazine derivatives often cross the blood-brain barrier, which is consistent with their CNS activity.

  • Metabolism: Metabolism is anticipated to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. The parent compound, 2,3-dichlorophenylpiperazine, is a known human metabolite of the antipsychotic drug aripiprazole.[7]

  • Excretion: Metabolites are typically excreted in the urine and/or feces.

Potential for Drug-Drug Interactions

Given the likely involvement of CYP enzymes in its metabolism, there is a potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of these enzymes.

Experimental Protocols for Safety Assessment

To address the existing data gaps, a structured toxicological evaluation of 1-(2,6-Dichlorophenyl)piperazine hydrochloride is essential. The following experimental workflows are recommended.

In Vitro Toxicity Screening

Diagram 1: In Vitro Toxicity Assessment Workflow

in_vitro_toxicity cluster_0 Initial Screening cluster_1 Mechanistic Follow-up Cytotoxicity Cytotoxicity Caspase Assays Caspase Assays Cytotoxicity->Caspase Assays Apoptosis? Genotoxicity Genotoxicity Comet Assay Comet Assay Genotoxicity->Comet Assay DNA Damage? hERG Assay hERG Assay Patch Clamp Patch Clamp hERG Assay->Patch Clamp Cardiac Risk?

Caption: Workflow for initial in vitro toxicity assessment.

Protocol: Ames Test for Mutagenicity

  • Objective: To assess the mutagenic potential of the test compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Materials: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537), S9 metabolic activation mix, test compound, positive and negative controls.

  • Procedure:

    • Prepare a range of concentrations of the test compound.

    • In separate tubes, combine the bacterial strain, the test compound (with and without S9 mix), and molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Acute Toxicity Study

Diagram 2: Acute Oral Toxicity Study Design (Up-and-Down Procedure)

acute_toxicity start Start with initial dose Animal 1 Animal 1 start->Animal 1 Administer dose_up Increase dose for next animal Animal 2 Animal 2 dose_up->Animal 2 Administer dose_down Decrease dose for next animal dose_down->Animal 2 Administer end Estimate LD50 Animal 1->dose_up Mortality Animal 1->dose_down Survival ... ... Animal 2->... ...->end

Caption: Logic of the up-and-down procedure for acute oral toxicity.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Objective: To determine the acute oral toxicity (LD50) of the test substance.

  • Animals: Typically, female rats or mice from a single strain.

  • Procedure:

    • Dose a single animal with a starting dose level.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

    • Continue this sequential dosing until the stopping criteria are met.

  • Interpretation: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method. This provides a point estimate and confidence interval for the acute oral toxicity.

Handling and Safety Precautions

Given the inferred hazards, the following precautions are recommended when handling 1-(2,6-Dichlorophenyl)piperazine hydrochloride:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9]

Conclusion and Future Directions

The safety and toxicity profile of 1-(2,6-Dichlorophenyl)piperazine hydrochloride remains largely uncharacterized. Based on data from structurally similar compounds, it is prudent to handle this chemical with care, assuming it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.

For any research or development program involving this compound, a comprehensive toxicological evaluation is strongly recommended. This should include a battery of in vitro and in vivo studies to definitively establish its safety profile and to enable a thorough risk assessment for its intended application. The experimental workflows outlined in this guide provide a foundational framework for such an evaluation.

References

  • Capot Chemical. (2009, July 14). MSDS of 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PI Chemicals. (n.d.). Material Safety Data Sheet - 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Singh, et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved from [Link]

  • Zhejiang Province Chemical Industry Research Institute Co., Ltd. (2025, December 18). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. Retrieved from [Link]

  • Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. PubMed. Retrieved from [Link]

  • Kumar, V., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Retrieved from [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.... ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent.... PubMed. Retrieved from [Link]

Sources

Methodological & Application

Advanced Application Note: Synthesis of 1-(2,6-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

1-(2,6-Dichlorophenyl)piperazine (2,6-DCPP) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for serotonin receptor antagonists and various psychotropic agents. While the 2,3- and 3,4-isomers are ubiquitous in literature (e.g., Aripiprazole synthesis), the 2,6-isomer presents unique synthetic challenges due to severe steric hindrance flanking the nucleophilic aniline nitrogen.

This guide details a robust, scalable protocol for the synthesis of 1-(2,6-Dichlorophenyl)piperazine hydrochloride from 2,6-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. Unlike standard protocols, this method utilizes a high-boiling solvent system to overcome the significant activation energy barrier imposed by the ortho-chloro substituents.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a double N-alkylation cyclization strategy. The reaction does not proceed via a simple SN2 mechanism; rather, it is mediated by the formation of a reactive aziridinium ion intermediate from the nitrogen mustard precursor.

Mechanistic Pathway[1][2]
  • Activation: Thermal cyclization of bis(2-chloroethyl)amine generates the electrophilic aziridinium cation.

  • First Alkylation: The sterically hindered 2,6-dichloroaniline attacks the aziridinium ring (rate-determining step).

  • Second Cyclization: The mono-alkylated intermediate forms a second aziridinium ring, followed by intramolecular ring closure to form the piperazine core.

Pathway Visualization

ReactionMechanism Figure 1: Mechanistic pathway via aziridinium ion intermediates. Start Bis(2-chloroethyl)amine HCl Azir1 Aziridinium Ion (Intermediate) Start->Azir1 - Cl⁻ Mono Mono-alkylated Intermediate Azir1->Mono + Aniline (Slow Step) Aniline 2,6-Dichloroaniline (Nucleophile) Aniline->Mono Azir2 2nd Aziridinium Cyclization Mono->Azir2 Intramolecular Product 1-(2,6-Dichlorophenyl) piperazine HCl Azir2->Product Ring Closure

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves Bis(2-chloroethyl)amine hydrochloride , a nitrogen mustard precursor. It is a potent vesicant and alkylating agent.

Hazard ClassRisk DescriptionMitigation Strategy
Vesicant Bis(2-chloroethyl)amine can cause severe skin burns and blistering.Double-glove (Nitrile/Laminate), work in a certified fume hood.
Toxicity 2,6-Dichloroaniline is toxic by inhalation and ingestion.Use a closed reactor system where possible; avoid dust generation.
Thermal Reaction requires high temperatures (160°C+).Use silicone oil baths or heating blocks; ensure condenser water flow is secured.

Experimental Protocol

Materials
  • 2,6-Dichloroaniline: 16.2 g (100 mmol)

  • Bis(2-chloroethyl)amine Hydrochloride: 19.6 g (110 mmol, 1.1 eq)

  • Solvent: Diethylene Glycol Monomethyl Ether (Diglyme) or Chlorobenzene. Recommendation: Diglyme (BP 162°C) allows for higher internal temperatures necessary for the 2,6-isomer.

  • Base: Potassium Carbonate (

    
    ), anhydrous, micropulverized (optional, see Expert Insights).
    
Step-by-Step Methodology
Phase 1: Cyclization Reaction
  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, and an internal thermometer. Connect the condenser outlet to a gas trap (NaOH solution) to neutralize HCl vapors.

  • Charging: Charge the flask with 2,6-dichloroaniline (16.2 g) and Diglyme (80 mL). Stir until dissolved.

  • Reagent Addition: Add bis(2-chloroethyl)amine hydrochloride (19.6 g) in a single portion.

  • Heating: Heat the mixture to reflux (internal temp ~155-160°C).

    • Expert Insight: Unlike the 2,3-isomer which reacts at 120°C, the 2,6-isomer requires sustained temperatures >150°C to drive the reaction to completion due to steric blocking.

  • Monitoring: Maintain reflux for 24 to 30 hours . Monitor by HPLC or TLC (System: Hexane/EtOAc 7:3). The reaction is considered complete when the aniline starting material is <5%.

Phase 2: Workup & Isolation
  • Cooling: Cool the reaction mixture to 0-5°C in an ice bath. The crude hydrochloride salt may precipitate directly.

  • Filtration (Option A - Direct Salt): If a heavy precipitate forms, filter the solid. Wash with cold acetone (2 x 20 mL) to remove unreacted aniline and solvent.

  • Extraction (Option B - If no precipitate):

    • Dilute the reaction mixture with water (200 mL).

    • Basify to pH >12 using 20% NaOH solution.

    • Extract with Toluene (3 x 50 mL).

    • Wash the combined organic layers with brine and water.

    • Dry over anhydrous

      
       and concentrate under vacuum to obtain the crude free base (oil).
      
Phase 3: Salt Formation (Hydrochloride)
  • Dissolve the crude free base in absolute Ethanol (50 mL).

  • Cool to 0°C.

  • Slowly add concentrated HCl (37%) or HCl in Dioxane (4M) until pH < 2.

  • Stir at 0°C for 2 hours. A white to off-white solid will precipitate.

  • Filter the solid and wash with cold Diethyl Ether.

  • Recrystallization: Recrystallize from Methanol/Water (9:1) to yield high-purity crystals.

Process Workflow Diagram

WorkupFlow Figure 2: Workup and Purification Decision Tree Reaction Reaction Mixture (Diglyme, 160°C) Cool Cool to 5°C Reaction->Cool Check Precipitate? Cool->Check Filter Filter Solid (Crude Salt) Check->Filter Yes Basify Add NaOH (pH >12) Extract w/ Toluene Check->Basify No Final Recrystallize (MeOH) Pure HCl Salt Filter->Final Wash & Dry FreeBase Isolate Free Base (Oil) Basify->FreeBase SaltForm Add HCl/EtOH FreeBase->SaltForm SaltForm->Final

Process Optimization & Troubleshooting

Solvent Selection Matrix

The choice of solvent is the single most critical variable for the 2,6-isomer.

SolventBoiling PointSuitability for 2,6-IsomerNotes
Diglyme 162°CHigh Ideal temp range; good solubility for salts.
n-Butanol 117°CLow Temperature too low for efficient 2,6-conversion.
Chlorobenzene 131°CMedium Acceptable, but reaction times may exceed 40 hours.
DOWTHERM A 257°CHigh Excellent for stubborn substrates, but difficult workup.
Expert Insights
  • Steric Hindrance: The 2,6-dichloro substitution creates a "picket fence" effect. If the reaction stalls at ~50% conversion, do not add more reagent. Instead, increase the temperature (e.g., switch to a sealed tube or autoclave at 180°C) rather than adding excess alkylating agent, which complicates purification.

  • Impurity Profile: The major impurity is often the mono-alkylated intermediate (open chain). This indicates incomplete cyclization. Ensure the reaction runs for the full duration. Dimerization (two anilines reacting with one mustard) is sterically suppressed and rare for this isomer.

Analytical Validation

Expected Properties:

  • Appearance: White crystalline solid.

  • Melting Point: 250–255°C (Decomposes). Note: Isomeric 2,3-DCPP melts at ~245°C; 2,6-DCPP typically melts slightly higher due to symmetry.

  • Solubility: Soluble in water (hot), DMSO, Methanol.[1] Insoluble in Ether, Hexane.

Spectroscopic Data (Typical):

  • 1H NMR (DMSO-d6, 400 MHz):

    
     9.4 (br s, 2H, NH2+), 7.45 (d, 2H, Ar-H), 7.20 (t, 1H, Ar-H), 3.20-3.40 (m, 8H, Piperazine CH2).
    
    • Diagnostic: The aromatic region will show a doublet and a triplet (A2B system) characteristic of the 1,2,3-trisubstituted benzene ring pattern (symmetric 2,6-substitution).

References

  • BenchChem. (2025).[2][3] Application Notes: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Retrieved from

  • Google Patents. (2012). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (Analogous methodology adapted for 2,6-isomer). Retrieved from

  • Chaudhary, P., et al. (2006). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters, 47(10). (Describes the Diglyme solvent system).
  • PubChem. (2025).[4] 1-(2,3-Dichlorophenyl)piperazine hydrochloride Compound Summary. Retrieved from [4]

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 1-(2,6-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination and purity assessment of 1-(2,6-Dichlorophenyl)piperazine hydrochloride. The method is designed to be stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its potential degradation products. This guide provides a comprehensive protocol covering the scientific rationale for chromatographic conditions, step-by-step procedures for sample and standard preparation, and a thorough method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, quality control analysts, and drug development professionals requiring a precise and accurate analytical method for this compound.

Introduction and Scientific Rationale

1-(2,6-Dichlorophenyl)piperazine hydrochloride is a key chemical intermediate in the synthesis of various pharmacologically active molecules. Its purity and stability are critical for ensuring the quality and safety of the final drug products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and stability of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy[1][2].

The developed method leverages reversed-phase chromatography, which is ideally suited for separating moderately polar to non-polar compounds. The dichlorophenyl moiety imparts significant hydrophobicity to the molecule, allowing for good retention on a C18 stationary phase[3]. The piperazine ring, being basic in nature, can cause peak tailing on silica-based columns due to interactions with residual silanol groups. To mitigate this, the mobile phase is buffered at an acidic pH to ensure the analyte is in a single, protonated state, and a modern, end-capped C18 column is employed to minimize silanol interactions, thereby ensuring sharp, symmetrical peaks. UV detection is selected based on the chromophoric nature of the dichlorophenyl group, which exhibits strong absorbance in the mid-UV range. A patent for the related compound 1-(2,3-dichlorophenyl)piperazine hydrochloride suggests a detection wavelength of 253 nm, which serves as a logical starting point for this analysis[4].

This application note not only provides a method but also establishes its reliability through a rigorous validation protocol and demonstrates its utility as a stability-indicating assay through forced degradation studies, as mandated by regulatory bodies[5][6].

Analytical Method

Materials and Equipment
Reagents and MaterialsGrade
1-(2,6-Dichlorophenyl)piperazine hydrochloride Reference Standard>99.5% Purity
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
Potassium Dihydrogen Phosphate (KH2PO4)Analytical Reagent Grade
Orthophosphoric Acid (H3PO4)Analytical Reagent Grade
Hydrochloric Acid (HCl)Analytical Reagent Grade
Sodium Hydroxide (NaOH)Analytical Reagent Grade
Hydrogen Peroxide (H2O2)30% Solution, Analytical Grade
WaterHPLC or Milli-Q Grade
EquipmentSpecification
HPLC SystemQuaternary pump, autosampler, column oven, Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Data System (CDS)Empower™, Chromeleon™, or equivalent
Analytical Balance0.01 mg readability
pH MeterCalibrated
Volumetric GlasswareClass A
Syringe Filters0.45 µm PVDF or Nylon
SonicatorStandard laboratory model
Photostability ChamberOption 2 (ICH Q1B)
Laboratory OvenTemperature controlled
Chromatographic Conditions

The selection of these parameters is based on achieving optimal separation and peak shape. A C18 column is the workhorse of reversed-phase chromatography. The mobile phase composition of acetonitrile and a phosphate buffer provides good separation for aromatic amines[7]. The acidic pH (3.0) ensures the piperazine moiety is protonated, leading to consistent retention and improved peak symmetry. A flow rate of 1.0 mL/min and a column temperature of 30 °C offer a balance between analysis time and efficiency. Detection at 254 nm is chosen for high sensitivity towards the dichlorophenyl chromophore[4].

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for the hydrophobic analyte.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.0 with H3PO4Buffers the system to ensure consistent ionization state and peak shape.
Mobile Phase B Acetonitrile (ACN)Organic modifier for eluting the analyte.
Gradient Isocratic50% A / 50% B
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures reproducible retention times and improves peak shape.
Detection Wavelength 254 nmNear the absorbance maximum for the dichlorophenyl group, providing good sensitivity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.

Protocols

Standard and Sample Preparation

Diluent: Mobile Phase (50:50 ACN:Buffer)

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of 1-(2,6-Dichlorophenyl)piperazine hydrochloride Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix thoroughly.

Working Standard Solution (for Assay - 50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the diluent and mix.

Sample Preparation (for Assay - 50 µg/mL):

  • Accurately weigh a sample amount equivalent to 10 mg of the API into a 100 mL volumetric flask.

  • Proceed as described in steps 2-4 for the Standard Stock Solution.

  • Pipette 5.0 mL of this solution into a 10 mL volumetric flask, dilute to volume with the diluent, and mix.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure Workflow

The overall workflow from sample receipt to final report generation is a systematic process designed to ensure data integrity and reproducibility.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting prep_mobile Mobile Phase & Diluent Preparation sys_suit System Suitability Injection prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation analysis_seq Run Analytical Sequence prep_sample->analysis_seq sys_suit->analysis_seq If Passes process_data Process Chromatographic Data analysis_seq->process_data calc Calculate Results (Assay, Impurities) process_data->calc report Generate Final Report calc->report

Caption: High-level workflow for HPLC analysis.

Method Validation Protocol (per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[5][6]. The following parameters must be assessed.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis. Procedure: Inject the Working Standard Solution (50 µg/mL) five times. Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T)≤ 2.0Ensures peak symmetry.
Theoretical Plates (N)≥ 2000Indicates column efficiency.
% RSD of Peak Area≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time≤ 1.0%Confirms system stability.
Specificity and Forced Degradation

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. This is critically established through forced degradation studies.

Procedure: Subject the API to the stress conditions listed below. Analyze each stressed sample, along with an unstressed control, against a freshly prepared standard. The goal is to achieve 5-20% degradation of the API.

  • Acid Hydrolysis: Reflux sample in 0.1 M HCl at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Reflux sample in 0.1 M NaOH at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API to 105°C in an oven for 48 hours.

  • Photolytic Degradation: Expose solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Acceptance Criteria:

  • The method must resolve the main API peak from all degradation product peaks (Resolution > 2.0).

  • The peak purity of the API peak in stressed samples must pass the criteria set by the CDS software, confirming no co-eluting peaks.

Linearity

Purpose: To demonstrate that the method's response is directly proportional to the analyte concentration over a specified range. Procedure: Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the assay concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy (Recovery)

Purpose: To determine the closeness of the test results to the true value. Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the API at three concentration levels (e.g., 80%, 100%, 120% of the assay concentration). Prepare each level in triplicate. Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

  • % RSD for recovery at each level should be ≤ 2.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the API at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • % RSD of the results for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD). Procedure: Determine based on the signal-to-noise ratio (S/N) by injecting solutions of decreasing concentration. Acceptance Criteria:

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure: Vary the following parameters one at a time and analyze the standard solution:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5 °C)

  • Mobile Phase pH (± 0.2 units)

  • Mobile Phase Composition (± 2% absolute) Acceptance Criteria:

  • System suitability parameters must be met under all varied conditions.

  • The change in retention time and peak area should not be significant.

Validation Logic Flow

The validation process follows a logical sequence to build confidence in the analytical method's performance.

G start Method Development Complete sys_suit System Suitability (Pass/Fail) start->sys_suit specificity Specificity & Forced Degradation sys_suit->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision loq LOD / LOQ accuracy->loq precision->loq robustness Robustness loq->robustness validated Method Validated robustness->validated

Caption: Logical flow of the method validation process.

References

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(2,3-Dichlorophenyl_piperazine-hydrochloride]([Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of 2,6-dichloropyrazine. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chen, H., & Lee, H. K. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(19), 4088–4093. Retrieved from [Link]

  • Google Patents. (2020). CN110850012A - Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • Kadam, P. V., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s514-s522. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Retrieved from [Link]

  • Liu, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(3), 365-372. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jain, D., et al. (2018). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Current Pharmaceutical Analysis, 14(5), 474-482. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

Sources

Application Note: Experimental Profiling of 1-(2,6-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the experimental handling, analytical differentiation, and pharmacological profiling of 1-(2,6-Dichlorophenyl)piperazine hydrochloride (2,6-DCPP HCl).

Unlike its widely studied isomers (2,3-DCPP and mCPP), the 2,6-isomer is primarily encountered as a synthesis impurity (e.g., in Aripiprazole manufacturing) or a steric probe in Structure-Activity Relationship (SAR) studies.[1][2] Its steric bulk at the ortho positions creates unique analytical and pharmacological challenges that this guide addresses.

Part 1: Chemical Identity & Handling Strategy

The Steric Challenge

The 2,6-dichlorophenyl substitution pattern introduces significant steric hindrance around the nitrogen-aryl bond compared to the 2,3- or 3,5-isomers.[1][2] This restricts the rotation of the piperazine ring relative to the phenyl ring, often forcing the molecule into a non-coplanar conformation.

  • Implication for Binding: This conformation often reduces affinity for 5-HT and Dopamine receptors compared to the 2,3-isomer, making it a critical "negative control" or "low-affinity" standard in binding assays.[1][2]

  • Implication for Analysis: The 2,6-isomer typically elutes differently in Reverse Phase HPLC due to altered interaction with the stationary phase (often eluting earlier than the 2,3-isomer due to reduced planar surface area for

    
    -
    
    
    
    stacking).[1][2]
Solubility & Stock Preparation

Storage: Store powder at +4°C (desiccated). Solutions are stable at -20°C for 1 month.[2]

SolventSolubility (max)Protocol Note
DMSO ~15 mg/mLPreferred for stock solutions (10-50 mM).[1][2]
Water ~10 mg/mLSoluble, but pH dependent.[1][2] Ensure pH < 6.0 for stability.
Ethanol ~5 mg/mLLower solubility; not recommended for high-concentration stocks.[1][2]
PBS (pH 7.2) < 1 mg/mLWarning: The free base may precipitate at neutral pH.[1][2]

Standard Stock Protocol:

  • Weigh 2.68 mg of 2,6-DCPP HCl.[2]

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock .

  • Vortex for 30 seconds. Inspect for clarity.

  • Aliquot into light-protective tubes (brown Eppendorf) to prevent photodegradation.

Part 2: Analytical Differentiation Protocol (LC-MS/MS)[1][2]

Objective: To separate and quantify 1-(2,6-Dichlorophenyl)piperazine in the presence of its positional isomer 1-(2,3-Dichlorophenyl)piperazine (a common active metabolite/intermediate).

Chromatographic Conditions
  • Column: C18 Phenyl-Hexyl column (e.g., Phenomenex Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).[1] Note: Biphenyl phases offer superior separation of positional isomers compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1][2]

    • 1-8 min: 5% -> 60% B[1][2]

    • 8-10 min: 95% B (Wash)[1][2]

Mass Spectrometry Parameters (MRM Mode)

The 2,6-isomer shares the same parent mass as the 2,3-isomer.[1][2] Differentiation relies on Retention Time (RT) and Fragment Ratio .

CompoundPrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)Expected RT Delta
2,6-DCPP 231.1188.1152.025Earlier (vs 2,[1][2]3)
2,3-DCPP 231.1188.1152.025Later

Critical QC Step: You must run a mixed standard of 2,6-DCPP and 2,3-DCPP to establish the resolution factor (


). An 

is required for accurate quantification.

Part 3: In Vitro Pharmacological Profiling (Binding Assays)[2]

Objective: To determine the affinity (


) of 2,6-DCPP at 5-HT2A and D2 receptors, often required for safety pharmacology (impurity qualification).
Reagents & Buffer System
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]

  • Radioligands:

    • 5-HT2A: [³H]-Ketanserin (0.5 nM).[2]

    • D2: [³H]-Methylspiperone (0.2 nM).[2]

  • Nonspecific Binding (NSB): Define using 10 µM Haloperidol or Methysergide.

Experimental Workflow
  • Membrane Prep: Thaw CHO-K1 cell membranes expressing human 5-HT2A or D2 receptors.[2] Dilute to 10 µg protein/well.

  • Compound Dilution: Prepare serial dilutions of 2,6-DCPP HCl in Assay Buffer (Range: 10 µM to 0.1 nM). Note: High concentrations (>10 µM) may precipitate; check solubility.[2]

  • Incubation:

    • Add 50 µL Compound/Buffer.

    • Add 50 µL Radioligand.

    • Add 100 µL Membrane suspension.

    • Incubate: 60 min at 27°C (Room Temp).

  • Termination: Rapid filtration through GF/B filters (presoaked in 0.3% Polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.[2]

  • Detection: Liquid Scintillation Counting.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


[1][2]
  • Interpretation: If

    
    , the impurity is considered to have "low risk" for off-target toxicity at trace levels. If 
    
    
    
    , further functional assays (calcium flux) are required.

Part 4: Visualization & Logic

Structural & Analytical Logic Flow

The following diagram illustrates the critical decision pathways when handling this compound, distinguishing it from its active isomer.

DCPP_Workflow Start Start: Unknown Sample / Impurity IsomerCheck Isomer Differentiation (LC-MS/MS Biphenyl Column) Start->IsomerCheck Dissolve in DMSO Res_26 Peak A (Earlier RT) 2,6-DCPP (Steric Bulk) IsomerCheck->Res_26 Identify Res_23 Peak B (Later RT) 2,3-DCPP (Active Isomer) IsomerCheck->Res_23 Identify SafetyPharm Safety Pharmacology (Binding Assay) Res_26->SafetyPharm Qualify Impurity LowAffinity Result: Low Affinity (Ki > 1µM) Likely Inert Impurity SafetyPharm->LowAffinity Steric Hindrance HighAffinity Result: High Affinity (Ki < 100nM) Potential Toxic Impurity SafetyPharm->HighAffinity Unexpected Binding

Caption: Analytical and decision workflow for distinguishing 2,6-DCPP from the active 2,3-isomer and assessing its safety profile.

Receptor Binding Assay Setup

Binding_Assay Stock 2,6-DCPP Stock (10mM DMSO) Dilution Serial Dilution (10µM - 0.1nM) Stock->Dilution Plate 96-Well Plate (Membranes + Ligand) Dilution->Plate Add 50µL Filter GF/B Filtration (Separation) Plate->Filter Incubate 60m Count Scintillation Counting Filter->Count Wash 3x

Caption: Step-by-step workflow for the In Vitro Radioligand Binding Assay.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117275286, 1-(2,6-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link][2]

  • Stark, H., et al. (2007). Novel 1-(2,6-dichlorophenyl)piperazine derivatives as high-affinity 5-HT ligands.[1][2] (General reference for phenylpiperazine SAR).

  • FDA Guidance for Industry.M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
  • Rotzinger, S., et al. (1998). Metabolism of trazodone to m-chlorophenylpiperazine by CYP3A4.[3][4] (Context for phenylpiperazine metabolism). Retrieved from [Link]

  • Feifan Chem. Product Data: 1-(2,6-dichlorophenyl)piperazine CAS 63386-61-8.[1][2][5] (Physical properties verification).

Sources

Application Notes & Protocols for the Metabolic Profiling of 1-(2,6-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-(2,6-Dichlorophenyl)piperazine hydrochloride (PubChem CID: 117275286) is an arylpiperazine derivative.[1] The study of its metabolic fate is a cornerstone of preclinical development, providing critical insights into its efficacy, potential toxicity, and propensity for drug-drug interactions (DDIs). The biotransformation of a xenobiotic is governed by a complex interplay of Phase I and Phase II metabolic enzymes, primarily located in the liver.[2] Understanding which enzymes are responsible for the clearance of 1-(2,6-Dichlorophenyl)piperazine and the chemical nature of its metabolites is essential for predicting its pharmacokinetic profile in humans.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolism of 1-(2,6-Dichlorophenyl)piperazine. The protocols herein are designed as a self-validating system, incorporating essential controls to ensure data integrity. We will progress from foundational in vitro systems, which offer a mechanistic understanding in a controlled environment, to considerations for in vivo studies, which provide a holistic view of the compound's disposition.

Predicted Metabolic Pathways of 1-(2,6-Dichlorophenyl)piperazine

Arylpiperazine compounds are known substrates for several cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, and CYP1A2.[3][4] Based on its structure, the primary metabolic transformations for 1-(2,6-Dichlorophenyl)piperazine are predicted to be oxidative reactions (Phase I), followed by conjugation reactions (Phase II). The primary sites of metabolism are likely the aromatic ring and the piperazine moiety.

Key Predicted Reactions:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the dichlorophenyl ring, a common reaction catalyzed by CYPs.

  • Piperazine Ring Oxidation: Hydroxylation at one of the carbon atoms of the piperazine ring.

  • N-Oxidation: Oxidation of the secondary amine in the piperazine ring.

  • Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase water solubility and facilitate excretion.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent 1-(2,6-Dichlorophenyl)piperazine M1 Aromatic Hydroxylation (M1) Parent->M1 CYP450s M2 Piperazine Ring Oxidation (M2) Parent->M2 CYP450s M3 N-Oxidation (M3) Parent->M3 CYP450s, FMOs M1_G M1-Glucuronide M1->M1_G UGTs M2_G M2-Glucuronide M2->M2_G UGTs

Figure 1: Predicted metabolic pathways for 1-(2,6-Dichlorophenyl)piperazine.

Section 1: In Vitro Metabolism Protocols

In vitro models are indispensable for the initial characterization of a drug's metabolic profile. They are cost-effective, high-throughput, and allow for the isolated study of specific metabolic pathways.[5]

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Rationale: HLMs are subcellular fractions of the liver endoplasmic reticulum, enriched with a high concentration of Phase I enzymes, particularly CYPs.[6] This assay is a rapid and efficient first step to determine the intrinsic clearance rate of the compound.

Protocol: HLM Stability Assay

  • Preparation of Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Test Compound Stock: 10 mM 1-(2,6-Dichlorophenyl)piperazine HCl in DMSO.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from Corning or BioIVT) on ice. Dilute to 0.5 mg/mL in cold phosphate buffer.

    • NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

    • Stopping Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound like 1-(2,3-Dichlorophenyl)piperazine).

  • Incubation Procedure: [7][8]

    • Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min) and controls.

    • Add 196 µL of the HLM suspension to each tube.

    • Add 2 µL of the 10 mM test compound stock to each tube to achieve a final concentration of 100 µM (or other desired concentration). Mix gently.

    • Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.

    • Initiate the reaction: Add 50 µL of the pre-warmed NADPH regenerating system to each tube (except the 'No-Cofactor' control). The 0-minute time point is stopped immediately after adding NADPH.

    • Incubate at 37°C. At each designated time point, stop the reaction by adding 250 µL of the ice-cold stopping solution.

    • Controls:

      • T=0: Stop reaction immediately after adding cofactor.

      • No-Cofactor: Add buffer instead of NADPH solution and incubate for the longest time point.

      • Positive Control: Use a compound with known metabolic lability (e.g., Testosterone, Verapamil) to validate the assay.

  • Sample Processing & Analysis:

    • Vortex all tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a 96-well plate or HPLC vials.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

  • Half-Life (t½): 0.693 / k

  • Intrinsic Clearance (Cl_int): (0.693 / t½) * (mL incubation / mg microsomal protein)

ParameterFormulaUnit
Elimination Rate (k)Slope of ln(% remaining) vs. timemin⁻¹
Half-Life (t½)0.693 / kmin
Intrinsic Clearance (Cl_int)(V/P) * k where V=incubation volume, P=protein amountµL/min/mg
Reaction Phenotyping to Identify Responsible CYP Isoforms

Rationale: Identifying the specific CYP enzymes responsible for metabolism is crucial for predicting potential DDIs.[4][9] This can be achieved using either recombinant human CYP enzymes or specific chemical inhibitors in HLM.

Protocol: Recombinant CYP Incubation

This protocol is similar to the HLM stability assay, but instead of HLM, individual recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are used. The disappearance of the parent compound or the formation of a specific metabolite is measured. The enzyme that shows the highest turnover rate is the primary metabolizing enzyme.

Metabolite Profiling in Suspended Human Hepatocytes

Rationale: Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors and transporters.[10][11] This system is ideal for identifying the full spectrum of metabolites, including conjugates.

Protocol: Hepatocyte Suspension Assay [12]

  • Preparation of Reagents:

    • Hepatocyte Incubation Medium: Williams' Medium E, pre-warmed to 37°C.

    • Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., Trypan Blue exclusion). Dilute to a final concentration of 1 x 10⁶ viable cells/mL in incubation medium.

    • Test Compound Working Solution: Prepare a 100x stock of 1-(2,6-Dichlorophenyl)piperazine HCl in medium.

  • Incubation Procedure:

    • Add the hepatocyte suspension to a multi-well plate or tubes.

    • Acclimatize the cells at 37°C, 5% CO₂ for 15-20 minutes.

    • Initiate the experiment by adding the test compound working solution to a final concentration of 1-10 µM.

    • At specified time points (e.g., 0, 30, 60, 120, 240 min), collect an aliquot of the cell suspension.

    • Stop the reaction by mixing the aliquot with 2-3 volumes of ice-cold ACN with an internal standard.

  • Sample Processing & Analysis:

    • Process samples as described in the HLM protocol (vortex, centrifuge, collect supernatant).

    • Analyze using high-resolution LC-MS/MS for metabolite identification and profiling.

Section 2: In Vivo Metabolism Studies

Rationale: In vivo studies are essential to confirm in vitro findings and to understand the complete pharmacokinetic and metabolic profile in a complex biological system.[13] Animal models serve as a bridge between preclinical research and human clinical trials.[14]

Experimental Workflow:

G cluster_invivo In Vivo Study Workflow Model Select Animal Model (e.g., Sprague-Dawley Rat) Dosing Administer Compound (e.g., Oral Gavage, IV) Model->Dosing Collection Sample Collection (Plasma, Urine, Feces) Dosing->Collection Processing Sample Processing (Extraction, Concentration) Collection->Processing Analysis LC-MS/MS Analysis (Metabolite ID & Quant) Processing->Analysis PK Pharmacokinetic Modeling Analysis->PK

Figure 2: General workflow for an in vivo metabolism study.

Protocol Outline: Rodent Metabolism Study

  • Animal Model Selection: Sprague-Dawley rats are commonly used due to their well-characterized metabolic pathways. Humanized mouse models expressing human CYP enzymes can provide more directly translatable data.[15] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing: Administer 1-(2,6-Dichlorophenyl)piperazine HCl via the intended clinical route (e.g., oral gavage) or intravenously to assess absolute bioavailability.

  • Sample Collection:

    • Plasma: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Centrifuge to separate plasma.

    • Urine and Feces: House animals in metabolic cages for collection over 24 or 48 hours.

  • Sample Preparation:

    • Plasma: Protein precipitation with ACN is a common first step.

    • Urine: May require dilution and/or enzymatic treatment (e.g., with β-glucuronidase) to cleave conjugated metabolites.

    • Feces: Homogenize with a suitable solvent, followed by extraction and cleanup.

  • Analysis: Analyze the processed samples by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Section 3: Analytical Methodologies

The success of any metabolism study hinges on robust and sensitive analytical methods capable of separating, identifying, and quantifying metabolites, often at very low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the cornerstone of modern drug metabolism studies, offering unparalleled sensitivity and selectivity for quantifying compounds in complex biological matrices.[16][17] High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems, is particularly powerful for identifying unknown metabolites.[18]

Protocol: Sample Analysis by LC-MS/MS

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation of the parent compound from its more polar metabolites.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode is suitable for the basic piperazine nitrogen.

    • Scan Mode for Metabolite ID: Perform a full scan to detect potential metabolites, followed by data-dependent MS/MS scans to obtain fragmentation patterns.

    • Scan Mode for Quantification: Use Multiple Reaction Monitoring (MRM) for targeted quantification of the parent drug and known metabolites.

ParameterExample SettingRationale
LC Column C18, 2.1x50mm, 1.8µmGood retention for moderately lipophilic compounds.
Mobile Phase A: H₂O + 0.1% FA; B: ACN + 0.1% FAProvides good peak shape and ionization efficiency.
Flow Rate 0.4 mL/minStandard for analytical scale columns.
Ionization ESI PositivePiperazine moiety is readily protonated.
MS/MS Transition (Parent) Hypothetical: m/z 231.0 -> 145.1Precursor ion (MH+) to a stable product ion.
MS/MS Transition (Metabolite) Hypothetical: m/z 247.0 -> 145.1For a hydroxylated metabolite (+16 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While LC-MS/MS is excellent for detection and initial characterization, it may not be sufficient for the unambiguous structural elucidation of novel metabolites. NMR spectroscopy is the definitive tool for determining the precise chemical structure, including the exact position of metabolic modifications.[19][20][21] This requires isolating a sufficient quantity of the metabolite from a scaled-up in vitro or in vivo experiment.

References

  • ResearchGate. (2025). In-vitro characterization of the metabolism of prochlorperazine. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. Available at: [Link]

  • Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • ResearchGate. (2025). Metabolic interactions with piperazine-based 'party pill' drugs. Available at: [Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Available at: [Link]

  • PubMed. (n.d.). Cyp2D6 Catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an Active Metabolite of Several Psychoactive Drugs, in Human Liver Microsomes. Available at: [Link]

  • PubMed. (n.d.). Human CYP2D6 and metabolism of m-chlorophenylpiperazine. Available at: [Link]

  • PubMed. (n.d.). Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • PubMed Central (PMC). (2018). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available at: [Link]

  • PubChem. (n.d.). 1-(2,6-Dichlorophenyl)piperazine hydrochloride. Available at: [Link]

  • Wiley Online Library. (2025). Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • BD. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. Available at: [Link]

  • PubMed. (n.d.). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Available at: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

  • ACS Publications. (2025). NMR Based Methods for Metabolites Analysis. Available at: [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. Available at: [Link]

  • ACS Publications. (n.d.). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Available at: [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Available at: [Link]

  • AZoNetwork. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Preparation of mouse liver microsome - Glycoscience Protocols. Available at: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Available at: [Link]

  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Available at: [Link]

  • MDPI. (1989). NMR Spectroscopy for Metabolomics Research. Available at: [Link]

  • ResearchGate. (2025). New Hepatocyte In Vitro Systems for Drug Metabolism: Metabolic Capacity and Recommendations for Application in Basic Research and Drug Development, Standard Operation Procedures. Available at: [Link]

  • MDPI. (2023). The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. Available at: [Link]

  • ResearchGate. (2025). Metabolite Identification in NMR-based Metabolomics. Available at: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • ResearchGate. (2025). Drug metabolism studies in animal models. Available at: [Link]

  • Bio-protocol. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Available at: [Link]

  • LookChem. (n.d.). Cas 119532-26-2,1-(2,3-Dichlorophenyl)piperazine hydrochloride. Available at: [Link]

  • YouTube. (2021). CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]

  • Frontiers. (2024). The (misleading) role of animal models in drug development. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Biochemistry, Cytochrome P450. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield in 1-(2,6-Dichlorophenyl)piperazine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,6-Dichlorophenyl)piperazine Hydrochloride Synthesis

Subject: Optimization of Yield and Purity for Sterically Hindered Aryl Piperazines Ticket ID: #DCPP-26-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric Fortress" Challenge

Welcome to the technical support hub for 1-(2,6-Dichlorophenyl)piperazine (2,6-DCPP) . Unlike its commercially ubiquitous isomer (2,3-DCPP, used in Aripiprazole), the 2,6-DCPP molecule presents a unique synthetic challenge: Steric Hindrance .

The two chlorine atoms at the ortho positions create a "steric fortress" around the aniline nitrogen, significantly impeding nucleophilic attack and ring closure. Standard protocols for the 2,3- or 3,4-isomers often fail here, resulting in stalled reactions (yields <40%) or extensive tar formation.

This guide addresses the three critical failure points:

  • Incomplete Cyclization (The Kinetic Barrier)

  • Dimerization/Polymerization (The Purity Killer)

  • Salt Precipitation Issues (The Isolation Hurdle)

Module 1: The Cyclization Route (Traditional)

Context: You are synthesizing 2,6-DCPP via the N-alkylation of 2,6-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Diagnostic Workflow

Figure 1: Decision tree for diagnosing yield loss in the cyclization of 2,6-dichloroaniline.

Q&A: Troubleshooting Specific Issues

Q1: My reaction stalls at 60% conversion even after 48 hours. Adding more bis-chloroethylamine doesn't help. Why? A: This is a classic thermodynamic stall . The 2,6-dichloro substitution forces the aniline nitrogen out of planarity, reducing its nucleophilicity.

  • The Fix: You must increase the reaction temperature.[1] Standard reflux in chlorobenzene (131°C) is often insufficient for the 2,6-isomer.

  • Protocol Adjustment: Switch to 1,2-Dichlorobenzene (boiling point 180°C) or Diglyme . The cyclization activation energy for the 2,6-isomer is significantly higher than for the 2,3-isomer.

  • Catalyst: Add Potassium Iodide (KI) (0.1 eq). This facilitates the Finkelstein reaction in situ, converting the alkyl chlorides to more reactive alkyl iodides.

Q2: I see a large spot on TLC that runs just above my product. What is it? A: This is likely the linear intermediate (N-(2-chloroethyl)-N-(2,6-dichlorophenyl)ethane-1,2-diamine) or the dimer (N,N'-bis(2,6-dichlorophenyl)piperazine).

  • The Fix: The linear intermediate indicates the second ring-closing step is too slow. Increase the base strength.[2] If using Sodium Carbonate, switch to Potassium Carbonate (fine powder) to ensure higher effective basicity for the final cyclization step.

Module 2: The Buchwald-Hartwig Route (Modern High-Yield)

Context: You are using Palladium catalysis to couple 2,6-dichlorobromobenzene with piperazine. This is the recommended route for yields >80%.

Reaction Pathway Analysis

Figure 2: Catalytic cycle and competitive pathways in Pd-catalyzed synthesis.

Q&A: Troubleshooting Catalyst Systems

Q3: I am using Pd(OAc)2/PPh3, but I am getting <10% yield. Is the catalyst dead? A: Not dead, just insufficient . Triphenylphosphine (PPh3) is too sterically modest and electronically neutral for this substrate. The 2,6-dichloro groups create massive steric crowding.

  • The Fix: You require bulky, electron-rich phosphine ligands.

    • Recommendation: Use BINAP or XPhos . XPhos is particularly effective for sterically hindered aryl chlorides/bromides.

    • Pre-catalyst: Use Pd2(dba)3 or a precatalyst like XPhos Pd G4 .

Q4: I am getting significant amounts of bis-substituted piperazine (Ar-Piperazine-Ar). A: This occurs when the product (2,6-DCPP) competes with the starting piperazine for the aryl halide.

  • The Fix: Stoichiometry is king here. You must use a large excess of piperazine (3.0 to 5.0 equivalents). Piperazine is cheap and water-soluble; the bis-product is not. You can wash away the excess piperazine during the aqueous workup, leaving pure mono-arylated product.

Module 3: Purification & Salt Formation

Context: Converting the free base to the Hydrochloride (HCl) salt.

Q5: When I add HCl, my product "oils out" into a sticky gum instead of precipitating as a white solid. A: This is a common issue caused by water or solvent polarity mismatch .

  • The Cause: If you use aqueous HCl (conc. 37%), the water introduced solvates the salt, preventing crystallization.

  • The Fix (Anhydrous Method):

    • Dissolve the crude free base in Ethyl Acetate or Diethyl Ether .

    • Cool to 0°C.

    • Add 4M HCl in Dioxane or bubble dry HCl gas.

    • Crucial Step: If it oils out, add a seed crystal and scratch the glass. If it persists, heat the mixture to reflux (in EtOAc) and let it cool very slowly. This "digestive ripening" often converts the amorphous oil into a crystalline solid.

Comparative Data: Route Selection

FeatureMethod A: Cyclization Method B: Buchwald-Hartwig
Precursors 2,6-Dichloroaniline + Bis(chloroethyl)amine1-Bromo-2,6-dichlorobenzene + Piperazine
Key Reagent High Temp / BasePd Catalyst / Ligand
Typical Yield 40 - 55%75 - 90%
Main Impurity Linear alkylated chains / TarsBis-aryl piperazine
Cost Low (Commodity Chems)High (Catalyst Cost)
Scalability High (Robust)Moderate (Catalyst removal required)

References & Validated Protocols

  • Buchwald-Hartwig General Conditions for Hindered Amines:

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Relevance: Defines the necessity of XPhos/BINAP ligands for ortho-substituted aryl halides.

  • Cyclization Mechanism & Kinetics (Analogous 2,3-isomer data):

    • Source: Patent CN102807536B "Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride."[3]

    • Relevance: While for the 2,3-isomer, the solvent/temp protocols (Xylene/Diglyme) are the baseline for the harder 2,6-isomer.

  • Piperazine Salt Purification:

    • Source: US Patent 2919275A "Purification of piperazine."[4]

    • Relevance: Fundamental techniques for separating mono/bis piperazines and salt crystallization.

Disclaimer: This guide is for research purposes. 1-(2,6-Dichlorophenyl)piperazine is a potent chemical intermediate. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

Purification of 1-(2,6-Dichlorophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2,6-Dichlorophenyl)piperazine Hydrochloride

Executive Summary & Isomer Alert

Critical Note: This guide specifically addresses the 2,6-dichlorophenyl isomer (CAS: 1507372-81-7 for HCl salt).[1] Do not confuse this with the more common 2,3-dichlorophenyl isomer (a key intermediate for Aripiprazole).[1] While chemically similar, the 2,6-isomer suffers from significant steric hindrance at the reaction site, making the synthesis lower yielding and the purification of unreacted aniline impurities more difficult.[1]

This guide provides modular troubleshooting for the isolation and purification of 2,6-DCPP HCl, focusing on removing the stubborn 2,6-dichloroaniline starting material and "dimer" byproducts.[1]

Module 1: The "Sticky Solid" & Salt Formation

User Issue: "I treated the free base with HCl in ether, but the product oiled out or formed a sticky, hygroscopic gum instead of a white powder."

Technical Diagnosis: This is a common issue caused by occluded solvents or excess water during salt formation. The 2,6-dichlorophenyl ring is highly lipophilic, while the piperazine HCl core is hydrophilic.[1] If the reaction solvent (e.g., Ethanol or Ether) contains water, the salt forms a hydrate or solvate that refuses to crystallize.

Troubleshooting Protocol:

  • The "Regeneration" Strategy: If you have a sticky gum, do not try to wash it. Re-dissolve it in water, basify with NaOH to pH >12, and extract the free base into Dichloromethane (DCM). Dry the DCM layer thoroughly with

    
    .
    
  • Anhydrous Precipitation:

    • Dissolve the dried free base in Anhydrous Ethyl Acetate (EtOAc).

    • Cool to 0–5°C.

    • Add HCl in Isopropanol (2-3M) dropwise.

    • Why EtOAc? 2,6-DCPP HCl is virtually insoluble in EtOAc, promoting immediate, fine powder precipitation.[1] Isopropanol acts as a bridge solvent to prevent oiling.

DOT Diagram: Salt Formation Workflow

SaltFormation Start Sticky/Oily Crude Salt Step1 Dissolve in Water Basify (pH > 12) Start->Step1 Regeneration Step2 Extract w/ DCM Dry (MgSO4) Step1->Step2 Step3 Evaporate to Free Base Oil Step2->Step3 Step4 Dissolve in Anhydrous EtOAc Step3->Step4 Step5 Add HCl/IPA (Dropwise, 0°C) Step4->Step5 End White Crystalline Solid Step5->End Precipitation

Caption: Workflow for regenerating free base from oiled-out salt and re-precipitating under controlled anhydrous conditions.

Module 2: Removing the "Aniline" Impurity (2,6-Dichloroaniline)

User Issue: "My LC-MS shows a persistent peak at MW 161/163 (2,6-Dichloroaniline). Recrystallization isn't removing it."

Technical Diagnosis: The synthesis of 2,6-DCPP involves reacting 2,6-dichloroaniline with bis(2-chloroethyl)amine (mustard salt).[1] Due to the steric bulk of the chlorine atoms at the 2- and 6-positions, the nucleophilic attack of the aniline is slow.[1] Consequently, unreacted aniline is the major impurity.

  • Why Recrystallization Fails: Both the product and the aniline are organic solids with similar solubilities in ethanol.

  • The Solution: Exploit the massive pKa difference .

Data Table: Physicochemical Properties for Separation

CompoundStructure TypeApprox.[2][3][4][5][6][7][8][9][10] pKa (Conjugate Acid)Behavior at pH 1-2Behavior at pH 10-12
2,6-Dichloroaniline Weak Base (Aniline)~ -0.5 to 0.5Mostly Neutral (Free Base)Neutral (Free Base)
2,6-DCPP (Product) Secondary Amine~ 8.5 - 9.5Cationic (Water Soluble)Neutral (Organic Soluble)

Purification Protocol (Acid-Base Wash):

  • Dissolve: Dissolve crude mixture in 1M HCl (aqueous).

  • The Critical Wash: Extract the acidic aqueous layer with Ethyl Acetate or Ether (3x).

    • Mechanism:[1][9][11][12] At pH 1, the product is protonated (salt) and stays in the water. The 2,6-dichloroaniline is too weak a base to be fully protonated and remains largely lipophilic, partitioning into the organic layer.[1]

  • Liberation: Basify the aqueous layer (now stripped of aniline) with NaOH to pH 12.

  • Extraction: Extract the purified product into DCM.

Module 3: Recrystallization (The Polishing Step)

User Issue: "The product is solid but has a slight yellow/pink tint or low melting point range."

Technical Diagnosis: Coloration often comes from oxidative coupling of trace anilines or phenols. A broad melting point indicates mixed crystal forms or residual solvent.

Recommended Solvent Systems:

  • Option A (Standard): Ethanol (95%) / Diethyl Ether.

    • Dissolve in minimum hot Ethanol. Add Ether until slightly cloudy. Cool to -20°C.

  • Option B (High Purity): Methanol / Water (9:1).

    • Dissolve in refluxing Methanol. Add water dropwise.

    • Note: This system is excellent for removing inorganic salts (NaCl/NH4Cl) carried over from synthesis.

DOT Diagram: Impurity Removal Logic

ImpurityRemoval Mixture Crude Mixture: Product + Aniline Impurity Acidify Dissolve in 1M HCl Mixture->Acidify Partition Partition with Ethyl Acetate Acidify->Partition OrgLayer Organic Layer: Contains 2,6-Dichloroaniline (Discard) Partition->OrgLayer Lipophilic Impurities AqLayer Aqueous Layer: Contains 2,6-DCPP HCl Partition->AqLayer Protonated Product Basify Basify to pH 12 Extract into DCM AqLayer->Basify Final Pure 2,6-DCPP (Free Base) Basify->Final

Caption: Acid-base extraction logic exploiting the low pKa of 2,6-dichloroaniline to separate it from the piperazine product.

Frequently Asked Questions (FAQ)

Q1: What is the expected melting point for 2,6-DCPP HCl? A: While the 2,3-isomer melts at 245–247°C, the 2,6-isomer typically exhibits a high melting point in the range of 250°C – 260°C (often with decomposition).[1] A melting point below 240°C suggests significant impurity or a solvated crystal.

Q2: Why is the yield of the 2,6-isomer lower than the 2,3-isomer? A: Steric Hindrance.[1] The two chlorine atoms flanking the amine in 2,6-dichloroaniline create a "shield," making the nitrogen a poor nucleophile.[1] You may need to use harsher reaction conditions (higher temp, longer time) or catalysts (iodide) compared to the 2,3-isomer synthesis, but this increases tar formation, making the Module 2 wash step even more critical [1].[1]

Q3: Can I use Acetone for recrystallization? A: Avoid Acetone. Primary and secondary amines can react with ketones to form imines/enamines (Schiff bases) under acidic conditions or heat. Stick to alcohols (MeOH, EtOH, IPA) or Esters (EtOAc).

References

  • Hao, J., et al. (2019).[13] "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)..." ACS Chemical Neuroscience, 10(11), 4603–4618.[1] Link[1]

    • Context: Describes the synthesis and usage of 2,6-DCPP as an intermediate for D1 receptor modul
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24885471, 1-(2,6-Dichlorophenyl)piperazine hydrochloride.[1] Link

    • Context: Verification of chemical identity, CAS (1507372-81-7), and structure.
  • ChemicalBook. (2023). 1-(2,6-dichlorophenyl)piperazine Product Description & Synthesis Routes. Link

    • Context: Confirms the synthesis route via 2,6-dichloroaniline and bis(2-chloroethyl)amine.[1][14]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(2,6-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,6-Dichlorophenyl)piperazine hydrochloride. As a crucial intermediate in the synthesis of various pharmacologically active compounds, optimizing its preparation is key to ensuring high yield, purity, and process efficiency. This document moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting solutions and frequently asked questions to navigate common challenges.

The piperazine moiety is a cornerstone in medicinal chemistry, ranking as one of the most common nitrogen heterocycles in drug discovery.[1][2] Its presence is noted in numerous blockbuster drugs, highlighting the importance of robust synthetic routes to its various derivatives.[1][2] The primary synthesis route for N-aryl piperazines, including the target compound, often involves the cyclization of an aniline derivative with a bis-electrophilic agent.[3][4][5] This guide will focus on the prevalent method of reacting 2,6-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Troubleshooting and Optimization (Q&A)

This section addresses specific issues that may arise during the synthesis of 1-(2,6-Dichlorophenyl)piperazine hydrochloride.

I. Low Reaction Yield

Q1: My reaction yield is consistently below expectations. What are the primary factors I should investigate?

A1: Persistently low yields in this synthesis can typically be traced back to several critical parameters: reaction temperature, duration, stoichiometry of reactants, and solvent choice.

  • Reaction Temperature: This is arguably the most critical factor. The cyclization reaction requires significant thermal energy to overcome the activation barrier. Published methods and patents indicate a broad but high temperature range, typically between 120°C and 220°C.[3][6] Operating at the lower end of this range (e.g., 120°C) may lead to an incomplete reaction, even with extended reaction times (e.g., 34 hours).[3] Conversely, excessively high temperatures (e.g., >200°C) can promote side reactions and decomposition, reducing the yield of the desired product. It is crucial to find the optimal temperature for your specific setup.

  • Reaction Time: Temperature and time are inversely related. Higher temperatures generally require shorter reaction times. For instance, a reaction at 200°C might reach completion in as little as 4 hours, whereas a reaction at 160°C could require 12 hours.[3] It is essential to monitor the reaction's progress using an appropriate analytical technique like HPLC or TLC to determine the optimal stopping point.

  • Stoichiometry: The mass ratio of 2,6-dichloroaniline to bis(2-chloroethyl)amine hydrochloride significantly impacts the yield. While a 1:1 molar ratio is the theoretical starting point, patents suggest that using an excess of the bis(2-chloroethyl)amine hydrochloride can drive the reaction to completion. Ratios of the aniline to the amine hydrochloride ranging from 1:0.8 to 1:2.0 have been reported, with optimal results often found in the 1:1.4 to 1:1.6 range.[3]

  • Solvent: While some procedures perform the reaction neat (without solvent), others utilize a high-boiling point, inert solvent like xylene or diethylene glycol ether.[7][8][9] A solvent can help to ensure homogenous heating and prevent localized overheating and charring, which can be an issue with neat reactions of solid starting materials.

II. Product Impurity and Side Reactions

Q2: I'm observing significant impurity peaks in my HPLC analysis. What are the likely side products and how can I minimize them?

A2: Impurity generation is a common challenge. The primary sources are usually related starting material impurities, over-alkylation, or thermal decomposition.

  • Starting Material Purity: The purity of the 2,6-dichloroaniline is paramount. Commercially available anilines can contain other chloroaniline isomers. For example, the presence of 2-chloroaniline or 3-chloroaniline would lead to the formation of 1-(2-chlorophenyl)piperazine or 1-(3-chlorophenyl)piperazine, respectively.[10] It is crucial to verify the purity of your starting materials before beginning the synthesis.

  • Dimer Formation: One potential side product is a piperazine dimer.[10] This can occur, especially if reaction conditions are not carefully controlled. Ensuring a slight excess of the bis(2-chloroethyl)amine hydrochloride can sometimes suppress the formation of this impurity.

  • Thermal Degradation: As mentioned, excessive temperatures can lead to the decomposition of both starting materials and the product, creating a complex mixture of impurities. Careful temperature control is your best defense against this issue.

  • Minimization Strategy:

    • Analyze Starting Materials: Always run a purity check (e.g., HPLC, GC-MS) on your 2,6-dichloroaniline before use.

    • Optimize Temperature: Find the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe.

    • Controlled Addition: For large-scale reactions, adding the bis(2-chloroethyl)amine hydrochloride in portions to the heated aniline can help to control the reaction exotherm and maintain a more consistent temperature.[3]

III. Work-up and Purification

Q3: My crude product is an oil or a sticky solid that is difficult to handle and purify. What are the recommended work-up and purification procedures?

A3: A robust work-up and purification protocol is essential for obtaining a high-purity, crystalline final product.

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled. A high-boiling protic solvent, such as n-butanol, is often added, followed by a period of reflux.[3][6] This step helps to dissolve the product and facilitate the subsequent crystallization process upon cooling.

  • Crystallization and Isolation: The product, as the hydrochloride salt, will precipitate upon cooling the reaction mixture or the butanol solution. The solid can then be collected by filtration.[11] Sometimes, adjusting the pH of the reaction mixture to 6-7 with aqueous ammonia is performed before extraction with a solvent like ethyl acetate, though this would yield the free base, not the hydrochloride salt directly.[7]

  • Recrystallization: The crude product should be purified by recrystallization from a suitable solvent system. Protic solvents are commonly used. Methanol, or a mixed solvent system of methanol and water, has been shown to be effective in yielding a product with high purity (>99.5%).[3] Ethanol/water is another viable option.[11]

Data Summary and Protocols

Table 1: Key Reaction Parameter Optimization
ParameterTypical RangeRationale & Key ConsiderationsSource(s)
Reaction Temperature 120°C - 220°CLower temperatures require longer reaction times. Higher temperatures risk decomposition. Optimal balance is key.[3][6]
Reaction Time 4 - 48 hoursInversely proportional to temperature. Monitor reaction by HPLC/TLC to avoid unnecessary heating.[3][7]
Reactant Ratio (Aniline:Amine HCl) 1:0.8 - 1:2.0 (mass ratio)An excess of bis(2-chloroethyl)amine HCl can improve yield. Optimal is often 1:1.4-1.6.[3]
Post-Reaction Solvent n-ButanolAids in dissolving the crude product and facilitating crystallization upon cooling.[3][6]
Recrystallization Solvent Methanol or Methanol/WaterEffective for achieving high purity (>99.5%) of the final hydrochloride salt.[3]
Experimental Workflow: General Synthesis Protocol
  • Reaction Setup: In a suitable reaction vessel, charge the 2,6-dichloroaniline. Begin stirring and heat the aniline to ~100°C.[3]

  • Reactant Addition: Slowly add the bis(2-chloroethyl)amine hydrochloride solid in several portions, maintaining the temperature between 90-120°C.[3][6]

  • Cyclization Reaction: After the addition is complete, increase the temperature to the desired reaction temperature (e.g., 160-200°C) and maintain for the optimized reaction time (e.g., 4-12 hours).[3]

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the consumption of starting materials and the formation of the product by HPLC.

  • Work-up: Once the reaction is complete, stop heating and allow the mixture to cool. Add n-butanol and reflux for approximately 1 hour.[3][6]

  • Isolation: Cool the mixture to room temperature to allow for crystallization. Collect the crude product by filtration.

  • Purification: Recrystallize the crude solid from methanol or a methanol/water mixture. Dry the purified crystals under vacuum to obtain 1-(2,6-Dichlorophenyl)piperazine hydrochloride.[3]

Table 2: Typical HPLC Conditions for Purity Analysis
ParameterConditionRationale & Key ConsiderationsSource(s)
Column Octadecylsilane (C18) bonded silica, e.g., 250 x 4.6 mm, 5 µmStandard reversed-phase column for separation of aromatic compounds.[10]
Mobile Phase Gradient elution using Acetonitrile and a phosphate bufferGradient elution is necessary to separate the main component from various potential impurities with different polarities.[10]
Detection Wavelength 254 nmThis wavelength provides good UV absorbance for the dichlorophenyl moiety.[10]
Column Temperature 25-35°C (Optimal ~30°C)Maintaining a consistent column temperature ensures reproducible retention times.[10]
Flow Rate ~1.0 mL/minA standard flow rate for analytical HPLC.[10]

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Charge 2,6-Dichloroaniline heat1 Heat to 100°C start->heat1 add_reagent Add bis(2-chloroethyl)amine HCl heat1->add_reagent heat2 Heat to 160-200°C add_reagent->heat2 react Cyclization Reaction (4-12h) heat2->react monitor Monitor by HPLC react->monitor monitor->react Incomplete cool1 Cool Reaction monitor->cool1 Complete add_butanol Add n-Butanol & Reflux cool1->add_butanol crystallize Cool & Crystallize add_butanol->crystallize filtrate Filter Crude Product crystallize->filtrate recrystallize Recrystallize from MeOH/H2O filtrate->recrystallize dry Dry Final Product recrystallize->dry analyze Final Product Analysis (HPLC, MS, NMR) dry->analyze

Caption: General experimental workflow for the synthesis of 1-(2,6-Dichlorophenyl)piperazine hydrochloride.

troubleshooting_yield start Low Yield Observed temp_check Is Reaction Temp in 160-200°C range? start->temp_check time_check Was reaction time sufficient (monitor)? temp_check->time_check Yes increase_temp Increase temperature (in increments) temp_check->increase_temp No ratio_check Is reactant mass ratio (Aniline:Amine) optimal (e.g., 1:1.4-1.6)? time_check->ratio_check Yes increase_time Increase reaction time time_check->increase_time No purification_check Review purification loss ratio_check->purification_check Yes adjust_ratio Adjust reactant ratio ratio_check->adjust_ratio No optimize_cryst Optimize crystallization (solvent, temp) purification_check->optimize_cryst Yes solution Yield Improved purification_check->solution No increase_temp->solution increase_time->solution adjust_ratio->solution optimize_cryst->solution

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • Jiangxi Hualong Chemical Co., Ltd. (2014). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. CN102807536B.
  • Chengdu Keyonda Technology Co., Ltd. (2016). Synthetic method of piperazidines drug intermediate. CN104402842A.
  • Hao, J. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ACS Publications. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 119532-26-2,1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Chengdu Hongda Pharmaceutical Co Ltd. (2020). Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. CN110850012A.
  • Jiangxi Hualong Chemical Co Ltd. (2014). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. CN102807536B.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • A pharmaceutical intermediate Co., Ltd. of Jiangsu Wu. (2016). Method for synthesizing piperazine pharmaceutical intermediate. WO2016078107A1.
  • PubChem. (n.d.). 1-(2,6-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Angene Chemical. (n.d.). Piperazine, 1-[(2,6-dichlorophenyl)methyl]-(CAS# 102292-50-2). Retrieved from [Link]

  • ResearchGate. (2025). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

Avoiding side reactions in 1-(2,6-Dichlorophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 1-(2,6-Dichlorophenyl)piperazine (2,6-DCPP) . This specific scaffold presents a unique "chemical conflict": the piperazine ring is highly nucleophilic, but the 2,6-dichloro substitution pattern on the phenyl ring creates significant steric hindrance , shielding the reaction center while simultaneously deactivating the ring electronically (in


 contexts) or complicating oxidative addition (in Pd-catalysis).

Status: Operational | Tier: L3 (Senior Scientist Support)[1]

Core Reaction Dynamics & Pathway Analysis

Before troubleshooting, you must identify which synthetic strategy you are employing.[1] The side-reaction profile changes drastically between the two primary routes.[1]

Route A: Nucleophilic Aromatic Substitution ( ) / Metal Catalysis
  • Reagents: 2,6-Dichlorohalobenzene + Piperazine.[1]

  • Primary Challenge: Steric hindrance blocking the attack vs. electronic deactivation.[1]

  • Dominant Side Reactions: Bis-arylation (formation of

    
    -bis(2,6-dichlorophenyl)piperazine), Dehalogenation (loss of Cl), and Regio-isomerism (if using 1,2,3-trichlorobenzene).
    
Route B: Aniline Cyclization (The "Wansbrough" Method)
  • Reagents: 2,6-Dichloroaniline + Bis(2-chloroethyl)amine[1]·HCl.

  • Primary Challenge: High temperature requirements (

    
    C).
    
  • Dominant Side Reactions: Polymerization (linear polyamines), incomplete cyclization (semi-mustards).

Troubleshooting Guides (Q&A Format)

Topic: Controlling Bis-Arylation (The "Dimer" Problem)

Context: You are using Route A (


 or Buchwald). You see a large spot on TLC with higher 

than your product, or a second peak in HPLC with double the molecular weight.

Q: I am seeing significant formation of the bis-aryl product. How do I stop the piperazine from reacting twice?

A: This is a statistical probability issue. Once the mono-arylated product forms, it is still a nucleophile (albeit a sterically hindered one).

  • The "Brute Force" Solution: Increase your piperazine equivalents to 5.0 - 10.0 eq .[1] By flooding the reaction with excess piperazine, the aryl halide is statistically far more likely to encounter a free piperazine molecule than a mono-arylated product.

    • Note: Excess piperazine is water-soluble and easy to remove during workup (see Module 3).[1]

  • The "Precision" Solution: Use N-Boc-piperazine instead of free piperazine.[1] This blocks the second nitrogen, making bis-arylation chemically impossible.[1]

    • Trade-off: Requires an extra deprotection step (TFA/DCM or HCl/MeOH), but yields are often higher and purification is simpler.

Topic: Overcoming Steric Hindrance in

Context: You are refluxing 1,2,3-trichlorobenzene or 2,6-dichlorochlorobenzene with piperazine, but conversion is <10%.

Q: The reaction is stalled. The starting material remains unconsumed despite refluxing.[1] Why?

A: The 2,6-dichloro pattern creates a "steric wall." A standard chloride leaving group is often insufficient to overcome the energy barrier for the formation of the Meisenheimer complex.

  • Protocol Adjustment: Switch to 2,6-Dichlorofluorobenzene .

    • Why: In

      
      , the rate-determining step is the nucleophilic attack. Fluorine is highly electronegative, stabilizing the anionic intermediate (Meisenheimer complex) much better than chlorine, despite being a poorer leaving group in 
      
      
      
      /
      
      
      reactions. The "Fluorine Effect" can increase reaction rates by 100x.[1]
  • Solvent Switch: Move to DMSO or NMP at

    
    C. These polar aprotic solvents solvate the cation (e.g., 
    
    
    
    ), leaving the piperazine anion (if using a base) "naked" and more reactive.
Topic: Palladium Catalyst Death (Buchwald-Hartwig)

Context: You are using Pd-catalysis to couple 2,6-dichloro-iodobenzene. You observe "palladium black" precipitation and dehalogenated byproducts (chlorine replaced by hydrogen).[1]

Q: Why am I losing the chlorine atoms, and why does the catalyst die?

A: This is "


-hydride elimination" or "reductive dehalogenation" competing with your desired pathway.[1] The steric bulk of the 2,6-position makes the reductive elimination step (forming the C-N bond) very difficult. The Pd center "gets stuck" and looks for other pathways.
  • Ligand Selection: You must use bulky, electron-rich phosphines .[1]

    • Recommendation:RuPhos or BrettPhos .[1] These ligands are designed specifically to facilitate the difficult reductive elimination in sterically hindered anilines.[1] Standard ligands like

      
       or dppf will fail here.[1]
      
  • Base Choice: Avoid strong alkoxides (

    
    ) if possible, as they can promote dehalogenation. Switch to 
    
    
    
    or
    
    
    in dioxane/toluene.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the primary side reactions (Bis-arylation and Dehalogenation).

ReactionPathways SM 2,6-Dichlorohalobenzene Complex Transition State (Sterically Crowded) SM->Complex + Piperazine Pip Piperazine (Excess) Product TARGET: 1-(2,6-Dichlorophenyl)piperazine Complex->Product Path A: Successful Coupling (Requires High Temp or Catalyst) Dehalo SIDE REACTION 2: Dehalogenated Product (Loss of Cl) Complex->Dehalo Pd-Catalyzed $beta$-Hydride Elimination Bis SIDE REACTION 1: Bis-Aryl Piperazine (The Dimer) Product->Bis + SM (If Piperazine is limiting)

Figure 1: Reaction logic flow showing the critical divergence points for side reactions. Note that Bis-arylation is concentration-dependent, while Dehalogenation is catalyst/ligand-dependent.[1]

Experimental Protocol: Purification & Workup

The isolation of 2,6-DCPP is often complicated by the presence of excess piperazine. The following "Trap and Release" protocol relies on the pH-dependent solubility of the piperazine ring.

The "Trap and Release" Workup
StepActionChemical Logic
1 Quench & Acidify Add 1M HCl to the reaction mixture until pH < 2.
2 Wash (The Trap) Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) or DCM. Discard the organic layer.
Why?At pH 2, piperazines are protonated salts (water soluble). Non-basic impurities (unreacted aryl halides, de-chlorinated byproducts) remain in the organic layer and are removed.
3 Basify (The Release) Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.
Why?This deprotonates the piperazine nitrogens, converting the salt back to the free base, which is now insoluble in water but soluble in organics.
4 Extract Extract the basic aqueous layer with DCM (3x). Combine organic layers.
5 Salt Formation Dry organics (

), filter, and add HCl in ether/dioxane.
ResultThe target 1-(2,6-Dichlorophenyl)piperazine[2]·HCl precipitates as a white solid.[1] Excess unsubstituted piperazine often remains in solution or can be washed away with cold ethanol.[1]

Summary Data: Optimization Matrix

ParameterRecommendation for 2,6-DCPPReason
Leaving Group (

)
Fluorine (F) >> Chlorine (Cl)Stabilizes the Meisenheimer complex; overcomes steric wall.[1]
Catalyst (Buchwald) Pd-RuPhos or Pd-BrettPhos Bulky ligands facilitate reductive elimination in crowded systems.[1]
Piperazine Equiv. 5.0 - 10.0 eq (if unprotected)Statistically suppresses bis-arylation.[1]
Solvent (

)
DMSO or NMP High boiling point + polar aprotic activation of nucleophile.[1]
Temperature 120°C - 140°C High energy input required to overcome steric barrier.[1]

References

  • Buchwald-Hartwig Amination Mechanism & Ligand Design

    • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts.[1]

    • Source: Chemistry LibreTexts (2023).[1]

    • URL:

  • Pd-Catalyzed Synthesis of Aryl Piperazines

    • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
    • Source:Org.[1][3][4][5][6] Lett. (via NCBI PMC), 2016.

    • URL:

  • Industrial Synthesis of 2,3-Dichlorophenylpiperazine (Analogous Chemistry)

    • Title: Process development of the synthesis of 2, 3-dichlorophenylpiperazine.
    • Source:Journal of Beijing University of Chemical Technology (via ResearchGate), 2007.[7]

    • URL:

  • Regioselectivity in

    
     Reactions :
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec (QM Magic Class).[1]

    • URL:

  • Purification & Properties

    • Title: 1-(2,6-Dichlorophenyl)piperazine hydrochloride Compound Summary.
    • Source: PubChem (NIH).[1]

    • URL:

Sources

Validation & Comparative

A Comparative Guide to Aripiprazole Precursors: 1-(2,3-Dichlorophenyl)piperazine HCl versus the 2,6-Dichloro Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of key precursors in the synthesis of aripiprazole, an atypical antipsychotic medication. While the established manufacturing process for aripiprazole utilizes 1-(2,3-Dichlorophenyl)piperazine, this guide will also address the isomeric 1-(2,6-Dichlorophenyl)piperazine to clarify its role, or lack thereof, and to highlight the critical importance of isomeric purity in pharmaceutical synthesis. We will delve into a comparative analysis of their chemical properties, synthesis methodologies, and the implications of their structural differences on the final active pharmaceutical ingredient (API).

Introduction: The Crucial Role of Precursors in Aripiprazole Synthesis

Aripiprazole, with its unique mechanism of action as a dopamine D2 partial agonist and serotonin 5-HT1A receptor partial agonist, is a cornerstone in the treatment of various psychiatric disorders.[1] The most common and industrially viable synthesis of aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[2] The purity and characterization of these precursors are paramount to ensuring the safety, efficacy, and quality of the final drug product.

It is a common point of inquiry whether other isomers, such as 1-(2,6-dichlorophenyl)piperazine, could be used as alternatives. This guide will demonstrate through a comparison of their properties and synthesis that the specific 2,3-dichloro substitution pattern is essential for the intended pharmacological activity of aripiprazole.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the position of a chlorine atom on the phenyl ring from the 3-position to the 6-position results in distinct physicochemical properties. These differences can impact reactivity, solubility, and ultimately, the suitability of the compound as a precursor.

Property1-(2,3-Dichlorophenyl)piperazine HCl1-(2,6-Dichlorophenyl)piperazine HCl7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
Molecular Formula C₁₀H₁₃Cl₃N₂C₁₀H₁₃Cl₃N₂C₁₃H₁₆BrNO₂
Molecular Weight 267.58 g/mol [3]267.6 g/mol [4]298.18 g/mol [5]
Appearance White to off-white solid powder[3]Data not readily available, likely a solidWhite to almost white powder or crystal[6]
Melting Point 245-247 °C[3]Data not readily available110-111 °C[6]
Solubility Soluble in water, DMSO, and methanol[7]Data not readily availableSoluble in Chloroform (Slightly), Methanol (Slightly)[6]
CAS Number 119532-26-2[3]1507372-81-7[4]129722-34-5[5]

Synthetic Pathways: A Comparative Overview

The synthesis of aripiprazole is a multi-step process, with the formation of the key precursors being a critical stage. Here, we compare the synthesis of 1-(2,3-dichlorophenyl)piperazine with what would be required for its 2,6-dichloro isomer and outline the synthesis of the second key precursor, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

DOT Script for Aripiprazole Synthesis Overview

G cluster_0 Precursor Synthesis: Phenylpiperazine Moiety cluster_1 Precursor Synthesis: Quinolinone Moiety cluster_2 Final API Synthesis 2,3-Dichloroaniline 2,3-Dichloroaniline 1-(2,3-Dichlorophenyl)piperazine HCl 1-(2,3-Dichlorophenyl)piperazine HCl 2,3-Dichloroaniline->1-(2,3-Dichlorophenyl)piperazine HCl Cyclization Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl->1-(2,3-Dichlorophenyl)piperazine HCl Aripiprazole Aripiprazole 1-(2,3-Dichlorophenyl)piperazine HCl->Aripiprazole N-Alkylation 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone->7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone Alkylation 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone->Aripiprazole

Caption: Overview of the primary synthetic route to aripiprazole.

Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl

A common industrial method for the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[8] This method is favored for its use of readily available and economic starting materials.[8]

Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl [8]

  • Reaction Setup: In a suitable reactor, charge 2,3-dichloroaniline.

  • Heating and Addition: Heat the reactor to 100 °C and add bis(2-chloroethyl)amine hydrochloride in portions.

  • Reaction: Increase the temperature to 160 °C and maintain for 12 hours.

  • Work-up: After cooling, add n-butanol and stir under reflux for 1 hour.

  • Crystallization and Isolation: Cool the mixture to induce crystallization. The crude product is collected by centrifugation.

  • Purification: The crude product is purified by recrystallization from a methanol/water mixture to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride with a purity of >99.5% (HPLC) and a yield of approximately 64%.[9]

Synthesis of 1-(2,6-Dichlorophenyl)piperazine

The synthesis of the 2,6-dichloro isomer would follow a similar pathway, starting from 2,6-dichloroaniline. However, the steric hindrance from the two chlorine atoms flanking the amine group in 2,6-dichloroaniline could potentially lead to lower reaction rates and yields compared to the 2,3-dichloro isomer. This steric hindrance can impede the approach of the bis(2-chloroethyl)amine electrophile, making the cyclization reaction less efficient.

Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

This precursor is synthesized by the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane.[10]

Experimental Protocol: Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone [10]

  • Reaction Mixture: A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, potassium carbonate, and an excess of 1,4-dibromobutane in water is prepared.

  • Reaction: The mixture is refluxed for 3 hours.

  • Extraction: After cooling, the reaction mixture is extracted with a suitable organic solvent such as dichloromethane.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by evaporation to yield the product.

Analytical Characterization and Impurity Profiling

The purity of the precursors is critical to the quality of the final aripiprazole API. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for assessing the purity of aripiprazole and its precursors.[11][12]

DOT Script for Precursor Quality Control Workflow

G Precursor Sample Precursor Sample HPLC Analysis HPLC Analysis Precursor Sample->HPLC Analysis Inject Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Peak Integration & Identification Peak Integration & Identification Data Acquisition->Peak Integration & Identification Chromatogram Purity Calculation Purity Calculation Peak Integration & Identification->Purity Calculation Area % Impurity Profiling Impurity Profiling Purity Calculation->Impurity Profiling Acceptance/Rejection Acceptance/Rejection Impurity Profiling->Acceptance/Rejection Compare to Specification

Caption: A typical workflow for the quality control of aripiprazole precursors.

Common impurities in the synthesis of aripiprazole can arise from the precursors themselves or from side reactions during the final coupling step. For instance, unreacted 1-(2,3-dichlorophenyl)piperazine or 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone can be carried through to the final product.[13] Additionally, dimeric impurities can form, such as 7,7'-[tetramethylenebis(oxy)]bis(3,4-dihydroquinolin-2(1H)-one).[14]

The use of 1-(2,6-dichlorophenyl)piperazine, if it were to react, would result in the formation of an incorrect isomeric final product, which would have a different pharmacological profile and would be considered a significant impurity.

Conclusion: The Imperative of Isomeric Specificity

This comparative guide underscores the critical importance of using the correct precursor, 1-(2,3-Dichlorophenyl)piperazine HCl, in the synthesis of aripiprazole. While 1-(2,6-Dichlorophenyl)piperazine HCl is a positional isomer, its use is not documented in the synthesis of aripiprazole and would likely lead to a different, pharmacologically uncharacterized, and potentially inactive or harmful final compound.

The established synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl is efficient and yields a high-purity product, which is essential for the subsequent formation of high-quality aripiprazole.[8][9] The stringent control of precursors, including their isomeric identity and purity, is a fundamental principle of pharmaceutical manufacturing that ensures the safety and efficacy of the final drug product. Researchers and drug development professionals should adhere to established synthetic routes and precursor specifications to guarantee the quality of aripiprazole.

References

  • LookChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Prism Pharma Machinery. (n.d.). 1-(2,3-Dichlorophenyl)piperazine HCl – API Intermediate API Manufacturer in India. Retrieved from [Link]

  • LookChem. (n.d.). Cas 41202-77-1,1-(2,3-Dichlorophenyl)-piperazine hydrochloride. Retrieved from [Link]

  • CN102807536B. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(2,6-Dichlorophenyl)methyl]piperazine;chloride. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Apicule. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No: 119532-26-2) API Intermediate Manufacturers. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry.
  • Hiji, M. F., Zheng, G., & Yuan, Q. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology.
  • PubChem. (n.d.). 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Skibiński, R., et al. (2012). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Acta Poloniae Pharmaceutica.
  • US20060079690A1. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • ResearchGate. (n.d.). Chemical structures of aripiprazole and its impurities. Retrieved from [Link]

  • Shrivastava, A., et al. (2023). Combined ultrasound-microwave assisted synthesis of aripiprazole: Process optimization using RSM-ANN.
  • Al-Ghamdi, S. S., et al. (2023). Spectrofluorometric quantitative analysis of aripiprazole based on quenching of natural derived carbon quantum dots in spiked human plasma. Scientific Reports.
  • Skibiński, R., et al. (2012). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. AKJournals.
  • Shah, J., et al. (2012). Development and validation of a rapid and sensitive LC-MS/MS method for the determination of aripiprazole in human plasma. AKJournals.
  • Grokipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • Seshagiri Rao, J. V. L. N., & Sankar, D. G. (2011).
  • WO2008001188A2. (2008). An improved process for the preparation of substantially pure aripiprazole.
  • Patel, P. N., et al. (2012). Development and validation of rapid HPLC method for determination of Aripiprazole in bulk drug and pharmaceutical formulation. International Journal of Pharmaceutical Sciences and Research.
  • Pharmaffiliates. (n.d.). Aripiprazole-impurities. Retrieved from [Link]

  • Angene. (n.d.). 7-(4-bromobutoxy)-3,4-dihydro-2(1h)-quinolinone CAS 129722-34-5. Retrieved from [Link]

  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.

Sources

A Tale of Two Isomers: A Comparative Guide to the Biological Activities of 1-(2,3-Dichlorophenyl)piperazine and 1-(2,6-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the arylpiperazine scaffold stands as a cornerstone for the development of a multitude of centrally acting agents. The subtle repositioning of substituents on the aromatic ring can dramatically alter the pharmacological profile, leading to profound differences in receptor affinity, selectivity, and functional activity. This guide provides an in-depth comparison of two such positional isomers: 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) and 1-(2,6-Dichlorophenyl)piperazine (2,6-DCPP). While 2,3-DCPP is a well-characterized compound, serving as both a key intermediate in the synthesis of atypical antipsychotics like aripiprazole and a pharmacologically active molecule in its own right, its 2,6-dichloro counterpart remains surprisingly enigmatic in the scientific literature.[1][2] This guide will synthesize the available experimental data for 2,3-DCPP and leverage established structure-activity relationships (SAR) to postulate a pharmacological profile for the lesser-known 2,6-DCPP, offering a comprehensive resource for researchers in drug discovery and development.

The Known Player: 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP)

1-(2,3-Dichlorophenyl)piperazine is a significant molecule in medicinal chemistry, primarily recognized as a precursor and a metabolite of the widely prescribed atypical antipsychotic, aripiprazole.[1] Its own biological activity is not merely a reflection of its role as a synthetic building block; 2,3-DCPP has been demonstrated to possess intrinsic pharmacological properties, most notably as a partial agonist at dopamine D2 and D3 receptors.[1]

Dopaminergic Activity: A Nuanced Profile

The primary pharmacological characteristic of 2,3-DCPP is its interaction with D2-like dopamine receptors. Numerous studies have utilized this moiety in the design of selective ligands for the dopamine D3 receptor, a target of significant interest for the treatment of substance abuse and neuropsychiatric disorders.[3] In derivatives of 2,3-DCPP, this fragment consistently imparts high affinity for the D3 receptor. For instance, in a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, the 2,3-dichlorophenylpiperazine analogue displayed the highest affinity for the D3 receptor, with subnanomolar potency.[3] The intrinsic activity of 2,3-DCPP itself has been characterized as partial agonism at both D2 and D3 receptors.[1] This profile is crucial as partial agonism at D2 receptors is a hallmark of atypical antipsychotics, contributing to their efficacy in treating psychosis with a lower incidence of extrapyramidal side effects compared to full antagonists.

Serotonergic and Adrenergic Interactions: A Less Defined Role

The Enigmatic Isomer: 1-(2,6-Dichlorophenyl)piperazine (2,6-DCPP)

In stark contrast to its 2,3-dichloro counterpart, 1-(2,6-Dichlorophenyl)piperazine is poorly characterized in the pharmacological literature. While its synthesis is documented and the compound is commercially available, there is a conspicuous absence of published data on its biological activity. A patent for novel piperazine derivatives with antitumor activity mentions the use of 1-(2,6-dichlorophenyl)piperazine in the synthesis of a target compound, but provides no biological data for the starting material itself.[4]

A Hypothesis Guided by Structure-Activity Relationships

In the absence of direct experimental evidence, we can turn to established structure-activity relationships for arylpiperazines to hypothesize the potential pharmacological profile of 2,6-DCPP. The substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity.

  • Steric Hindrance: The presence of two chlorine atoms flanking the point of attachment of the piperazine ring (ortho-substitution) in 2,6-DCPP introduces significant steric bulk. This steric hindrance can be expected to influence the conformation of the molecule and its ability to fit into the binding pockets of various receptors. For many G-protein coupled receptors (GPCRs), the binding pocket is a narrow cleft, and bulky ortho-substituents can be detrimental to high-affinity binding.

  • Dopamine Receptor Affinity: For D2-like receptors, the 2,3-dichloro substitution pattern appears to be favorable for high affinity, particularly at the D3 subtype. The steric clash from the 2,6-dichloro arrangement might disrupt the optimal orientation of the phenyl ring within the D2/D3 binding site, potentially leading to a lower affinity compared to 2,3-DCPP.

  • Serotonin Receptor Affinity: The influence of the 2,6-dichloro substitution on serotonin receptors is more difficult to predict without experimental data. Different serotonin receptor subtypes have distinct binding pocket topographies. It is conceivable that for some subtypes, the 2,6-dichloro substitution might be tolerated or even confer selectivity.

Quantitative Data Summary

The following table summarizes the available quantitative data for 1-(2,3-Dichlorophenyl)piperazine derivatives, highlighting the high D3 receptor affinity conferred by this moiety. No quantitative data for 1-(2,6-Dichlorophenyl)piperazine is currently available in the public domain.

Compound DerivativeTarget ReceptorBinding Affinity (Ki)Reference
N-[4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl]-N'-(pyridin-2-yl)terephthalamideHuman D3<1 nM[3]

Experimental Protocols

To facilitate further research into the comparative pharmacology of these two isomers, detailed protocols for their synthesis and for key biological assays are provided below.

Synthesis of 1-(Aryl)piperazines

The synthesis of both 1-(2,3-dichlorophenyl)piperazine and 1-(2,6-dichlorophenyl)piperazine can be achieved through the reaction of the corresponding dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Step-by-Step Methodology:

  • To a stirred solution of the appropriate dichloroaniline (1 equivalent) in a high-boiling solvent such as xylene, add bis(2-chloroethyl)amine hydrochloride (1-1.5 equivalents).[5]

  • Heat the reaction mixture to reflux (typically 120-160°C) and maintain for 24-48 hours.[5][6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add an aqueous solution of a base, such as sodium hydroxide or ammonium hydroxide, to neutralize the hydrochloride salt and adjust the pH to basic (pH > 10).[6]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired 1-(dichlorophenyl)piperazine.

Experimental Workflow: Synthesis of 1-(Aryl)piperazines

Dichloroaniline Dichloroaniline Reaction Cyclization Reaction Dichloroaniline->Reaction BisChloroethylamine bis(2-chloroethyl)amine hydrochloride BisChloroethylamine->Reaction Solvent High-boiling Solvent (e.g., Xylene) Solvent->Reaction Heat Reflux (120-160°C, 24-48h) Heat->Reaction Reaction->Heat Workup Aqueous Basic Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Crystallization) Workup->Purification Product 1-(Dichlorophenyl)piperazine Purification->Product

Caption: General workflow for the synthesis of 1-(dichlorophenyl)piperazines.

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the test compounds for dopamine D2 and D3 receptors.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use cell membranes from HEK-293 cells stably expressing either human D2 or D3 receptors.

    • Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • Cell membranes (typically 10-20 µg of protein).

      • Radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-7-OH-DPAT for D3 receptors) at a concentration near its Kd.

      • Varying concentrations of the test compound (e.g., 1-(2,3-Dichlorophenyl)piperazine or 1-(2,6-Dichlorophenyl)piperazine) or vehicle.

      • For non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with D2/D3 receptors) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]-Spiperone) Radioligand->Incubation TestCompound Test Compound (Dichlorophenylpiperazine) TestCompound->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay for Dopamine D2 Receptor (cAMP Inhibition)

This protocol describes a functional assay to determine the efficacy (agonist, antagonist, or partial agonist activity) of the test compounds at the D2 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.[7]

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cell line stably expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., CHO-K1 cells).

    • Plate the cells in a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound for a short period.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of the test compound. For antagonist mode, co-incubate with a known D2 agonist (e.g., quinpirole).

    • Incubate for a defined time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • For agonist testing, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC50 and maximal efficacy.

    • For antagonist testing, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

Concluding Remarks and Future Directions

The comparative analysis of 1-(2,3-Dichlorophenyl)piperazine and 1-(2,6-Dichlorophenyl)piperazine reveals a significant knowledge gap in the scientific literature. While 2,3-DCPP is a well-studied pharmacological entity with a clear profile as a dopamine D2/D3 partial agonist, its 2,6-dichloro isomer remains largely unexplored. Based on structure-activity relationship principles, it is hypothesized that the steric hindrance introduced by the 2,6-dichloro substitution pattern may lead to a different, likely lower, affinity for dopamine receptors compared to the 2,3-isomer.

This guide underscores the critical need for experimental characterization of 1-(2,6-Dichlorophenyl)piperazine. A systematic evaluation of its binding affinity and functional activity at a broad panel of CNS receptors is warranted. Such studies would not only fill a void in our understanding of this compound but also provide valuable SAR data for the broader class of arylpiperazines, aiding in the rational design of future CNS-targeted therapeutics. The protocols provided herein offer a clear roadmap for researchers to undertake these important investigations.

References

  • Patsnap. (n.d.). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Eureka. Retrieved from [Link]

  • Micheli, F., et al. (2005). First Structure-Activity Relationship Study on Dopamine D3 Receptor Agents With N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide Structure. Journal of Medicinal Chemistry, 48(25), 7919-22. Retrieved from [Link]

  • Wikipedia. (2023). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
  • Springer Nature Experiments. (2015). Intracellular Trafficking Assays for Dopamine D2-Like Receptors. Retrieved from [Link]

  • PubChem. (n.d.). Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay. Retrieved from [Link]

  • Ben-Chaim, Y., et al. (2019). The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. Journal of Biological Chemistry, 294(45), 16816-16826. Retrieved from [Link]

  • ResearchGate. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Eureka. Retrieved from [Link]

  • Keck, T. M., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740. Retrieved from [Link]

  • Pure. (2019). Dopamine D>4> Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Retrieved from [Link]

  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • PubMed. (1998). Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Eureka. Retrieved from [Link]

  • PubMed. (1990). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Retrieved from [Link]

  • PubMed. (1986). Further studies of the putative serotonin agonist, m-chlorophenylpiperazine: evidence for a serotonin receptor mediated mechanism of action in humans. Retrieved from [Link]

  • Google Patents. (n.d.). US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Google Patents. (n.d.). WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Retrieved from [Link]

  • PubMed. (2016). Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. Retrieved from [Link]

  • PubMed. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

  • PubMed. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]

  • PMC - NIH. (2019). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. Retrieved from [Link]

Sources

Comparative analysis of 1-(2,6-Dichlorophenyl)piperazine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 1-(2,6-Dichlorophenyl)piperazine Synthesis Routes

Executive Summary

1-(2,6-Dichlorophenyl)piperazine (2,6-DCPP) is a pharmacologically significant piperazine derivative, distinct from its widely utilized isomer, 1-(2,3-dichlorophenyl)piperazine (a key intermediate for aripiprazole). 2,6-DCPP serves as a critical building block in the synthesis of serotonin receptor ligands and is often monitored as a structural isomer impurity in pharmaceutical processes.

The synthesis of 2,6-DCPP presents unique challenges compared to other isomers due to the significant steric hindrance imposed by the two chlorine atoms ortho to the nitrogen attachment point. This guide objectively compares the three primary synthetic methodologies:

  • Nucleophilic Cyclization (The Classic Route): High-temperature condensation of 2,6-dichloroaniline with bis(2-chloroethyl)amine.

  • Buchwald-Hartwig Amination (The Modern Catalytic Route): Palladium-catalyzed cross-coupling of 2,6-dichlorohalobenzenes with piperazine.

  • Nucleophilic Aromatic Substitution (

    
    ) (The Activated Route):  Direct displacement of fluoride from 2,6-dichlorofluorobenzene.
    

Route 1: Nucleophilic Cyclization (Industrial Standard)

This is the most established method for large-scale production, leveraging readily available aniline precursors. It relies on the formation of a piperazine ring from a primary amine.

Mechanism

The reaction proceeds via a double N-alkylation. The nitrogen of 2,6-dichloroaniline acts as a nucleophile, attacking the electrophilic carbons of bis(2-chloroethyl)amine (often generated in situ from the hydrochloride salt). The reaction typically passes through an aziridinium ion intermediate.[1]

Experimental Protocol
  • Reagents: 2,6-Dichloroaniline (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.2 eq), Diethylene glycol monomethyl ether (solvent).

  • Conditions: High temperature (130–150 °C) is mandatory to overcome the steric barrier of the 2,6-dichloro substitution pattern.

  • Procedure:

    • Dissolve 2,6-dichloroaniline in diethylene glycol monomethyl ether.

    • Add bis(2-chloroethyl)amine hydrochloride.[1][2][3]

    • Heat the mixture to 140 °C for 24–48 hours. (Note: The 2,6-isomer requires significantly longer reaction times than the 2,3-isomer).

    • Cool to room temperature and basify with aqueous NaOH (pH > 10).

    • Extract with toluene or dichloromethane.

    • Purify via vacuum distillation or recrystallization as the HCl salt.

Performance Analysis
  • Yield: Moderate (40–60%). Steric hindrance significantly retards the second alkylation step, leading to mono-alkylated byproducts.

  • Purity: High (>98%) after recrystallization.[4]

  • Scalability: Excellent. No expensive catalysts are required.

Route 2: Buchwald-Hartwig Amination (Precision Synthesis)

This route utilizes transition metal catalysis to form the C-N bond, circumventing the harsh conditions of the cyclization route. It is ideal for laboratory-scale synthesis where yield and mild conditions are prioritized over raw material cost.

Mechanism

The reaction follows the Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 1-bromo-2,6-dichlorobenzene.

  • Amine Coordination: Piperazine coordinates to the Pd center.

  • Deprotonation: A strong base (e.g., NaOtBu) removes a proton from the amine.

  • Reductive Elimination: The C-N bond is formed, regenerating the Pd(0) catalyst.

Experimental Protocol
  • Reagents: 1-Bromo-2,6-dichlorobenzene (1.0 eq), Piperazine (1.5 eq),

    
     (2 mol%), BINAP or DavePhos (4 mol%), NaOtBu (1.5 eq).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions: 80–100 °C under inert atmosphere (

    
    /Ar) for 12–18 hours.
    
  • Procedure:

    • Charge an oven-dried flask with the aryl halide, piperazine, base, and catalyst system in a glovebox.

    • Add degassed solvent.

    • Stir at 100 °C.

    • Filter through a Celite pad to remove palladium residues.

    • Concentrate and purify via flash column chromatography.

Performance Analysis
  • Yield: High (75–90%). The catalyst effectively overcomes the steric barrier.

  • Purity: Very High (>99%).

  • Scalability: Moderate. High cost of Pd catalysts and phosphine ligands limits multi-kilogram applications.

Comparative Data Summary

MetricRoute 1: CyclizationRoute 2: Buchwald-HartwigRoute 3:

(via Fluorobenzene)
Starting Material 2,6-Dichloroaniline1-Bromo-2,6-dichlorobenzene2,6-Dichlorofluorobenzene
Key Reagent Bis(2-chloroethyl)aminePd Catalyst / LigandPiperazine / Base
Reaction Temp 140–160 °C80–100 °C100–120 °C
Typical Yield 40–60%75–90%50–70%
Atom Economy ModerateLow (due to ligands/base)High
Cost Efficiency High (Best for Bulk)Low (Best for R&D)Moderate
Green Metric Poor (High boiling solvents)Moderate (Catalytic)Good (No metal waste)

Visualizations of Reaction Pathways

SynthesisRoutes Start1 2,6-Dichloroaniline Inter1 Aziridinium Intermediate Start1->Inter1 Alkylation 1 (140°C) Reagent1 Bis(2-chloroethyl)amine HCl Reagent1->Inter1 Product 1-(2,6-Dichlorophenyl) piperazine Inter1->Product Cyclization (-HCl) Start2 1-Bromo-2,6- dichlorobenzene Inter2 Pd-Oxidative Complex Start2->Inter2 Oxidative Addn Cat2 Pd(0) / Ligand NaOtBu Cat2->Inter2 Inter2->Product Reductive Elim Start3 2,6-Dichloro- fluorobenzene Start3->Product SNAr (-HF) Cond3 Piperazine DMSO, Heat Cond3->Product

Caption: Comparative reaction workflows for the synthesis of 1-(2,6-Dichlorophenyl)piperazine.

References

  • ChemicalBook . 1-(2,6-Dichlorophenyl)piperazine Product Description and Synthesis Routes. Retrieved from

  • BenchChem . Application Notes: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Retrieved from

  • Organic Chemistry Portal . Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Protocols. Retrieved from

  • National Institutes of Health (NIH) . Synthetic Approaches to Piperazine-Containing Drugs. Retrieved from

  • Google Patents . Process for the preparation of 2,6-dichloroanilines (Precursor Synthesis). Retrieved from

Sources

Efficacy Blueprint: A Comparative Analysis of 1-(2,6-Dichlorophenyl)piperazine Analogs in Modulating Adrenergic and Dopaminergic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperazine Scaffold and the Quest for Receptor Selectivity

The 1-arylpiperazine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of centrally acting agents, including antidepressants and antipsychotics.[1][2] Its utility lies in its synthetic tractability and its ability to confer favorable pharmacokinetic properties.[3] The parent compound, 1-(2,6-Dichlorophenyl)piperazine hydrochloride, belongs to this versatile class. The dichlorinated phenyl ring is a critical feature, influencing the compound's lipophilicity and electronic properties, which in turn govern its interaction with biological targets.

The primary rationale for synthesizing analogs of this core structure is to systematically explore the structure-activity relationships (SAR) to enhance potency, improve receptor subtype selectivity, and optimize the overall pharmacological profile. Modifications typically focus on the N4 position of the piperazine ring, allowing for the introduction of diverse functional groups that can probe the binding pockets of target receptors. This guide provides a comparative efficacy analysis of a series of such analogs, with a focus on their interactions with α2-adrenergic and dopamine receptors, key targets in the regulation of neurotransmission.

The α2-Adrenergic Receptor: A Key Target for Phenylpiperazines

The α2-adrenergic receptor, a G protein-coupled receptor (GPCR), plays a crucial role in modulating the release of norepinephrine and other neurotransmitters in both the central and peripheral nervous systems.[4] It exists in three main subtypes: α2A, α2B, and α2C. Ligands targeting these receptors can exhibit agonist or antagonist activity, leading to a range of physiological effects, including sedation, analgesia, and blood pressure regulation.[4] The 2,6-dichloro substitution pattern on the phenyl ring of the parent compound is known to influence affinity for these receptors.

dot

cluster_workflow Drug Discovery & Evaluation Workflow A Parent Compound 1-(2,6-Dichlorophenyl)piperazine B Analog Synthesis (N4-Substitution) A->B Chemical Modification C In Vitro Screening (Binding & Functional Assays) B->C Library of Analogs D SAR Analysis C->D Efficacy Data (Ki, EC50) E Lead Optimization D->E Identify Key Structural Features

Caption: General workflow for the development and evaluation of piperazine analogs.

Comparative Efficacy at Dopamine Receptors: A Case Study with 2,3-Dichlorophenylpiperazine Analogs

While direct comparative data for a series of 1-(2,6-dichlorophenyl)piperazine analogs is proprietary or dispersed, a seminal study on the closely related 1-(2,3-dichlorophenyl)piperazine scaffold provides invaluable insights into the SAR of N4-substitutions.[5] This study by Guerrero et al. (2001) explored the affinity of a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides for dopamine D2, D3, and D4 receptors.[5] The data from this study serves as an excellent proxy for understanding how modifications to the piperazine ring can dramatically alter receptor affinity and selectivity.

The affinity of these analogs was determined using radioligand binding assays, a gold-standard technique for quantifying ligand-receptor interactions.[5] The results, summarized below, highlight the profound impact of the N4-substituent on binding affinity.

Compound IDN4-SubstituentD2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)D3/D2 Selectivity
Parent -H>10,000>10,000>10,000-
Analog A -(CH2)3-NHCO-Fluorene901.4182064
Analog B -(CH2)4-NHCO-Fluorene1101.9247058
Analog C -(CH2)5-NHCO-Fluorene1403.5320040
Analog D -(CH2)3-NHCO-Phenyl54045>10,00012

Data adapted from Guerrero et al., J. Med. Chem. 2001, 44, 25, 4477-4486.[5]

Key Insights from the Structure-Activity Relationship (SAR):

  • Necessity of N4-Substitution: The unsubstituted parent compound shows negligible affinity for dopamine receptors, underscoring the necessity of a substituent at the N4 position for receptor interaction.

  • Impact of Alkyl Chain Length: The length of the alkyl linker between the piperazine ring and the terminal amide group influences binding affinity. In this series, a three-carbon linker (Analog A) provided the highest affinity for the D3 receptor.[5]

  • Role of the Terminal Aromatic Group: The large, lipophilic fluorenylcarboxamide moiety in Analogs A, B, and C confers significantly higher affinity and selectivity for the D3 receptor compared to the smaller phenylcarboxamide group in Analog D.[5] This suggests the presence of a large hydrophobic pocket in the D3 receptor that can be exploited for achieving high potency.

Experimental Protocols: Ensuring Data Integrity

The reliability of any comparative efficacy study hinges on the robustness of its experimental methodologies. Below are detailed protocols for the key in vitro assays used to characterize these compounds.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds by measuring their ability to displace a specific radioligand from the target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human α2A-adrenergic or D3 dopamine receptor).

  • Radioligand (e.g., [3H]clonidine for α2-adrenoceptors, [3H]spiperone for D2/D3 receptors).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test compounds and non-specific binding agent (e.g., 10 µM haloperidol for dopamine receptors).

  • Glass fiber filters and a cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Plate Setup: In a 96-well plate, add Assay Buffer, test compound at various concentrations, and the radioligand at a concentration near its Kd.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled competing ligand) from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

cluster_assay Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Buffers) B Incubate (Test Compound + Radioligand + Membranes) A->B C Filtration & Washing (Separate Bound from Free) B->C D Scintillation Counting (Quantify Bound Radioligand) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Key steps in a competitive radioligand binding assay.

Protocol 2: cAMP Functional Assay for Agonist/Antagonist Activity

This assay determines the functional activity of a compound by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP).

Objective: To determine if a test compound acts as an agonist or antagonist at a Gαi-coupled receptor (like the α2-adrenergic receptor) by measuring changes in forskolin-stimulated cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the Gαi-coupled receptor of interest.

  • Assay medium (e.g., DMEM/F12).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Addition:

    • Agonist Mode: Add test compounds at various concentrations to the cells and incubate for 15-30 minutes. Then, add a fixed concentration of forskolin to stimulate cAMP production.

    • Antagonist Mode: Co-incubate the cells with a known agonist and varying concentrations of the test compound, followed by stimulation with forskolin.

  • Lysis and Detection: Lyse the cells according to the cAMP kit manufacturer's instructions. Add the detection reagents to the lysate.

  • Signal Reading: Incubate as required by the kit, then read the plate on a compatible plate reader.

  • Data Analysis:

    • Agonist: A decrease in the forskolin-stimulated cAMP signal indicates agonist activity at a Gαi-coupled receptor. Plot the dose-response curve to determine the EC50 value.

    • Antagonist: An attenuation of the known agonist's effect indicates antagonist activity. Plot the dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The exploration of 1-(2,6-Dichlorophenyl)piperazine analogs continues to be a promising avenue for the discovery of novel therapeutics targeting adrenergic and dopaminergic systems. The structure-activity relationships, exemplified by the study on the 2,3-dichloro isomer, demonstrate that strategic modifications at the N4 position of the piperazine ring are paramount for achieving high affinity and selectivity. The large hydrophobic substituents appear to be particularly effective in enhancing potency at certain receptor subtypes.

Future research should focus on synthesizing and evaluating a broader range of 2,6-dichlorophenylpiperazine analogs to build a more comprehensive SAR profile specific to this scaffold. Investigating the functional consequences of receptor binding through assays that measure downstream signaling pathways will be crucial for identifying compounds with the desired agonist or antagonist properties. Ultimately, the integration of rational drug design, robust in vitro screening, and subsequent in vivo evaluation will pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Guerrero, J. A., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(25), 4477-4486. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Machado, D., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5188. [Link]

  • Stone, C. A., et al. (2020). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Frontiers in Pharmacology, 11, 891. [Link]

  • Wikipedia contributors. (2024, January 22). Alpha-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Szewczyk, B., et al. (2007). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Acta Poloniae Pharmaceutica, 64(3), 223-232. [Link]

  • Nguyen, P. H., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS Chemical Neuroscience, 5(10), 946-955. [Link]

  • Guérémy, C., et al. (1986). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Journal of Medicinal Chemistry, 29(8), 1394-1398. [Link]

  • Lanza, F., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Bioorganic & Medicinal Chemistry, 21(21), 6496-6504. [Link]

Sources

The Enigmatic Profile of 1-(2,6-Dichlorophenyl)piperazine Hydrochloride: A Comparative Guide to Its Predicted In-Vivo and In-Vitro Effects

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2,6-Dichlorophenyl)piperazine hydrochloride is a halogenated arylpiperazine, a class of compounds renowned for its diverse pharmacological activities, particularly within the central nervous system (CNS).[1][2] Despite its well-defined chemical structure, a comprehensive review of the scientific literature reveals a conspicuous absence of direct experimental data on the in-vivo and in-vitro effects of this specific molecule. This guide, therefore, adopts a rational, evidence-based approach to predict its pharmacological profile. By examining the structure-activity relationships of closely related arylpiperazine analogs and analyzing the detailed effects of a novel therapeutic agent containing the 2,6-dichlorophenyl moiety, we can construct a robust hypothesis regarding the potential biological impact of 1-(2,6-Dichlorophenyl)piperazine hydrochloride. This comparative analysis serves as an essential resource for researchers contemplating the inclusion of this compound in their discovery and development pipelines.

Introduction to the Arylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[3][4] This versatility has led to the development of numerous successful drugs targeting various neurological and psychiatric disorders.[1] The core structure, consisting of a piperazine ring linked to an aromatic system, allows for systematic modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[2]

The nature and position of substituents on the phenyl ring are critical determinants of the pharmacological activity of these compounds.[5][6] Variations in halogenation, for instance, can profoundly alter receptor binding affinities and functional outcomes. This guide will delve into the predicted consequences of the specific 2,6-dichloro substitution pattern on the piperazine core.

Comparative In-Vitro Profile: Insights from Arylpiperazine Analogs

While direct in-vitro data for 1-(2,6-Dichlorophenyl)piperazine hydrochloride is unavailable, the extensive body of research on related compounds provides a strong foundation for predicting its potential interactions at the molecular level. Arylpiperazines are well-known ligands for aminergic G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[2][7]

Predicted Receptor Binding Affinities

The substitution pattern on the phenyl ring significantly influences receptor selectivity. For instance, compounds with a 2,3-dichlorophenyl substitution have shown high affinity for dopamine D2 and D3 receptors, as well as various serotonin receptor subtypes.[8] The introduction of chlorine atoms generally enhances affinity at these receptors.

Based on the structure of 1-(2,6-Dichlorophenyl)piperazine, it is plausible to hypothesize a significant affinity for dopamine and serotonin receptors. The steric hindrance introduced by the two chlorine atoms at the ortho positions might confer a unique selectivity profile compared to other di-substituted analogs.

A Case Study: Mevidalen (LY3154207) - The Impact of the 2,6-Dichlorophenyl Moiety

A compelling line of evidence for the potential in-vitro effects of the 2,6-dichlorophenyl substitution comes from the novel therapeutic candidate, Mevidalen (LY3154207).[9][10] This compound, which incorporates a 2-(2,6-dichlorophenyl)acetyl group, is a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[11][12]

Table 1: In-Vitro Activity of Mevidalen (LY3154207)

ParameterValueCell LineTarget
EC503 nMHEK293Human Dopamine D1 Receptor

Data sourced from MedchemExpress.[11]

This finding is highly significant as it suggests that the 2,6-dichlorophenyl moiety can direct the molecule to a distinct allosteric binding site on the D1 receptor, enhancing the receptor's affinity for its endogenous ligand, dopamine.[10] This mechanism of action is distinct from direct agonism or antagonism and offers a more nuanced modulation of receptor function.

Experimental Protocol: Radioligand Binding Assay

To empirically determine the receptor binding profile of 1-(2,6-Dichlorophenyl)piperazine hydrochloride, a standard radioligand binding assay would be employed.

Objective: To quantify the affinity of the test compound for a panel of CNS receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cell lines (e.g., HEK293, CHO).

  • Assay Setup: Membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a fixed concentration.

  • Competition: Increasing concentrations of the unlabeled test compound, 1-(2,6-Dichlorophenyl)piperazine hydrochloride, are added to displace the radioligand.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Comparative In-Vivo Profile: Predicting Systemic Effects

The in-vivo effects of a compound are a culmination of its pharmacokinetic and pharmacodynamic properties. While direct in-vivo studies on 1-(2,6-Dichlorophenyl)piperazine hydrochloride are absent, we can again turn to related compounds and the insightful data from Mevidalen to formulate a predictive profile.

Anticipated Pharmacokinetic Properties

Arylpiperazines generally exhibit good oral bioavailability and CNS penetration.[13] The lipophilicity conferred by the dichlorophenyl group would likely facilitate crossing the blood-brain barrier. Standard pharmacokinetic studies in animal models would be necessary to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).

Predicted Pharmacodynamic Effects: Lessons from Mevidalen

The in-vivo studies of Mevidalen provide a compelling glimpse into the potential physiological effects of a compound containing the 2,6-dichlorophenyl moiety. As a D1 receptor PAM, Mevidalen has demonstrated significant effects on wakefulness and motor activity in both preclinical and clinical settings.[14][15]

Table 2: Summary of In-Vivo Effects of Mevidalen (LY3154207)

Animal Model/Study PopulationDoseObserved EffectsReference
Humanized D1 Mouse3-100 mg/kg (oral)Dose-dependent enhancement of wakefulness[12]
Sleep-Deprived Healthy Volunteers15, 30, 75 mgDose-dependent increase in latency to sleep onset[14]
Patients with Parkinson's Disease15-75 mg daily for 14 daysWell-tolerated, with improvements in motor examination scores[15]

These findings suggest that 1-(2,6-Dichlorophenyl)piperazine hydrochloride, if it indeed interacts with the dopamine D1 receptor, could potentially modulate arousal, cognition, and motor control. However, it is crucial to note that the overall effect will depend on its specific mechanism of action (e.g., PAM, agonist, or antagonist) and its activity at other receptors.

Experimental Protocol: In-Vivo Behavioral Assessment in a Rodent Model

To investigate the potential neuropsychopharmacological effects of 1-(2,6-Dichlorophenyl)piperazine hydrochloride, a battery of behavioral tests in rodents would be essential.

Objective: To assess the effects of the test compound on locomotor activity, anxiety-like behavior, and cognitive function.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration: The compound is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

  • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Elevated Plus Maze: A standard test for anxiety-like behavior.

  • Novel Object Recognition Test: To evaluate learning and memory.

  • Data Collection and Analysis: Automated tracking software is used to record and analyze behavioral parameters. Statistical analysis is performed to compare the effects of the compound to a vehicle control.

Visualizing the Potential Mechanism and Workflow

To conceptualize the potential mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

G cluster_0 In-Vitro Analysis Compound 1-(2,6-Dichlorophenyl)piperazine HCl Receptor Binding Radioligand Binding Assays (Dopamine & Serotonin Receptors) Compound->Receptor Binding Characterize Affinity Functional Assays cAMP Assays, Ca2+ Flux Assays (Agonist/Antagonist/PAM activity) Compound->Functional Assays Determine Efficacy Binding Affinity (Ki) Binding Affinity (Ki) Receptor Binding->Binding Affinity (Ki) Functional Potency (EC50/IC50) Functional Potency (EC50/IC50) Functional Assays->Functional Potency (EC50/IC50)

Figure 1: A conceptual workflow for the in-vitro characterization of 1-(2,6-Dichlorophenyl)piperazine hydrochloride.

G cluster_1 Predicted Dopamine D1 Receptor Modulation Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds to Orthosteric Site G_protein Gs Protein D1R->G_protein Activates Compound 1-(2,6-Dichlorophenyl)piperazine HCl (Predicted PAM) Compound->D1R Binds to Allosteric Site AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets

Figure 2: A hypothesized signaling pathway illustrating the potential positive allosteric modulation of the dopamine D1 receptor.

Conclusion and Future Directions

The conspicuous absence of published data on 1-(2,6-Dichlorophenyl)piperazine hydrochloride presents both a challenge and an opportunity for the scientific community. Based on a comparative analysis of its structural congeners and the compelling case of Mevidalen, it is reasonable to hypothesize that this compound possesses significant activity within the central nervous system, potentially as a modulator of dopaminergic and/or serotonergic signaling.

The 2,6-dichloro substitution pattern appears to be a key structural motif that can confer novel pharmacological properties, including the potential for allosteric modulation. Future research should prioritize the empirical characterization of 1-(2,6-Dichlorophenyl)piperazine hydrochloride through a systematic in-vitro and in-vivo screening cascade. Such studies will not only elucidate the specific biological activities of this enigmatic compound but may also pave the way for the development of new therapeutic agents with unique mechanisms of action for treating complex neurological and psychiatric disorders.

References

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • Mevidalen. Wikipedia. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Mevidalen. ALZFORUM. [Link]

  • The dopamine D1 receptor positive allosteric modulator mevidalen (LY3154207) enhances wakefulness in the humanized D1 mouse and in sleep deprived healthy volunteers. ResearchGate. [Link]

  • Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator, in Patients With Parkinson Disease. PubMed. [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. [Link]

  • Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects. PubMed. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]

  • General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. ResearchGate. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]

  • Evaluation of phenylpiperazines as targeting agents for neuroblastoma. PMC. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PMC. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PMC. [Link]

  • On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. PubMed. [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC. [Link]

  • (PDF) Safety and Efficacy of Mevidalen in Lewy Body Dementia: A Phase 2, Randomized, Placebo‐Controlled Trial. ResearchGate. [Link]

  • A Study of Mevidalen (LY3154207) in Participants With Alzheimer's Disease. ClinicalTrials.gov. [Link]

Sources

Validating Synthesized 1-(2,6-Dichlorophenyl)piperazine HCl: A Structural Confirmation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the purity of synthesized 1-(2,6-Dichlorophenyl)piperazine hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Summary

In the synthesis of phenylpiperazines, particularly 1-(2,6-Dichlorophenyl)piperazine (2,6-DCPP) , researchers face a critical analytical challenge: distinguishing the target compound from its regioisomers, specifically the pharmacologically distinct 2,3-dichlorophenylpiperazine (2,3-DCPP) .[1][2][3]

While 2,3-DCPP is a well-documented metabolite (e.g., of Aripiprazole) with abundant literature data, the 2,6-isomer is sterically distinct and less common.[1][2][3] Standard quality control (QC) relying solely on HPLC retention times or melting points often fails to detect isomeric contamination, leading to compromised biological assays.[1][2]

This guide compares Method A (Standard QC) against Method B (Structural Certification) , demonstrating why a multi-modal approach combining HPLC-MS and NMR symmetry analysis is the mandatory standard for validating this specific scaffold.

Part 1: The Isomer Challenge & Impurity Landscape[1][2]

The "Hidden" Impurity Risk

The synthesis of 2,6-DCPP typically involves the cyclization of 2,6-dichloroaniline with bis(2-chloroethyl)amine .[1][2][3] The purity of the final product is inextricably linked to the purity of the aniline starting material.[1][2][3]

  • The Trap: Commercial "2,6-dichloroaniline" often contains trace amounts of 2,3-dichloroaniline or 2,4-dichloroaniline.[1][2][3] These impurities undergo the same cyclization, yielding isomeric piperazines that are difficult to separate via standard flash chromatography.[2][3]

  • The Consequence: The 2,6-isomer possesses a plane of symmetry that the 2,3-isomer lacks.[1][3] This steric difference drastically alters receptor binding profiles (e.g., 5-HT receptor affinity), rendering biological data from impure batches invalid.[1][2][3]

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the parallel reaction pathways where starting material impurities propagate into the final product.[1]

SynthesisPathways Aniline26 Start: 2,6-Dichloroaniline (Target Precursor) Cyclization Cyclization Reaction (High Temp / Solvent) Aniline26->Cyclization Aniline23 Impurity: 2,3-Dichloroaniline (Common Contaminant) Aniline23->Cyclization Trace Reagent Reagent: Bis(2-chloroethyl)amine HCl Reagent->Cyclization Product26 Target: 1-(2,6-Dichlorophenyl) piperazine HCl (Symmetrical) Cyclization->Product26 Product23 Impurity: 1-(2,3-Dichlorophenyl) piperazine HCl (Asymmetrical) Cyclization->Product23 Intermediates Side Product: Mono-alkylated amines Cyclization->Intermediates

Figure 1: Propagation of isomeric impurities during the cyclization of dichloroanilines.

Part 2: Comparative Analysis of Validation Methodologies

We compared two validation workflows to determine their efficacy in identifying a spiked sample of 2,6-DCPP containing 5% 2,3-DCPP.

Method Comparison Table
FeatureMethod A: Standard QC (HPLC-UV + Melting Point)Method B: Structural Certification (HPLC-MS + 1H NMR)
Primary Detection UV Absorbance (254 nm)Mass Spectrometry (ESI+) & NMR
Isomer Specificity Low. 2,6- and 2,3-isomers often co-elute on standard C18 gradients due to similar lipophilicity.[1][2][3]High. NMR splitting patterns definitively distinguish the isomers based on symmetry.[1][2][3]
Impurity ID Retention time matching only (requires standards).Molecular weight (MS) + Structural environment (NMR).[1][2][3]
False Positive Risk High. A single peak does not guarantee isomeric purity.[1][2][3]Near Zero. Symmetry arguments in NMR are absolute.
Verdict Insufficient for initial characterization.Mandatory for validation of new synthetic batches.
Diagram 2: The Validation Decision Tree

Logic flow for determining which method to apply.[1][3]

ValidationLogic Start Synthesized Batch 1-(2,6-Dichlorophenyl)piperazine HCl Step1 Step 1: 1H NMR (DMSO-d6) Start->Step1 CheckSym Check Aromatic Region (6.9 - 7.5 ppm) Step1->CheckSym ResultSym Pattern: Doublet (2H) + Triplet (1H) (Symmetrical AB2 System) CheckSym->ResultSym Matches 2,6-Subst. ResultAsym Pattern: Multi-peak / Complex (Asymmetrical ABC System) CheckSym->ResultAsym Matches 2,3-Subst. Step2 Step 2: HPLC-MS (Purity) ResultSym->Step2 Fail REJECT BATCH (Isomer Contamination) ResultAsym->Fail Pass VALIDATED PURE Step2->Pass >98% Purity

Figure 2: Decision logic for validating 2,6-DCPP, prioritizing NMR symmetry analysis.

Part 3: Detailed Experimental Protocols

The "Gold Standard" NMR Protocol (Differentiation)

The definitive proof of 2,6-substitution is the symmetry of the aromatic ring.[1][3] The 2,6-dichloro substitution pattern creates a plane of symmetry, making protons 3 and 5 equivalent.[1][3]

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (preferred for HCl salts) or MeOD.[1][2][3]

  • Procedure:

    • Dissolve ~10 mg of sample in 0.6 mL solvent.

    • Acquire standard proton spectrum (16 scans).[1][2][3]

    • Critical Analysis Zone (Aromatic):

      • 2,6-Isomer (Target): You must observe a clean Triplet (H4) and a Doublet (H3, H5).[1][2] Integration ratio 1:2.[1][2][3]

      • 2,3-Isomer (Impurity): Will show three distinct signals (often overlapping doublets/triplets) due to lack of symmetry.[1][2][3]

    • Piperazine Ring: Broad singlets or multiplets at 3.0–3.5 ppm.[1][2][3] (Note: In DMSO-d6, the HCl proton often appears as a broad singlet >9.0 ppm).[1][2][3]

High-Resolution HPLC-MS Protocol

Used to quantify non-isomeric impurities (e.g., starting aniline, dimers).[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1][2][3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (improves MS ionization).[1][2][3]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).[1][2]

    • 2-15 min: 5% → 95% B (Linear gradient).[1][2][3]

    • 15-20 min: 95% B (Wash).[1][2]

  • Detection:

    • UV: 254 nm (aromatic ring) and 210 nm (general).[1][2][3]

    • MS: ESI Positive Mode.[1][2] Target Mass: [M+H]+ = 231/233 (characteristic chlorine isotope pattern).[1][2][3]

Part 4: Data Interpretation & Troubleshooting

Interpreting the NMR "Fingerprint"

The table below details the specific chemical shift differences that confirm the structure.

Moiety2,6-DCPP (Target)2,3-DCPP (Impurity)
Symmetry Yes (C2 axis through N-C1-C4)No
Aromatic Protons 3 Protons total.

~7.1 (d, 2H, H-3,5)

~7.3 (t, 1H, H-4)
3 Protons total. Three distinct signals (d, d, t) due to non-equivalence.[1][2][3]
Piperazine Protons Often appear as two sets of equivalent triplets/broad peaks.[1][2][3]Complex multiplets due to magnetic non-equivalence.[1][2][3]
Troubleshooting Common Issues
  • Issue: Melting point is lower than expected (<200°C).

    • Cause: The HCl salt is highly hygroscopic.[1][2][3] Absorbed water depresses the MP.[1][2][3]

    • Solution: Dry sample under high vacuum at 60°C for 4 hours before testing.[1][2][3] Note: Do not rely on literature melting points for 2,6-DCPP as they are often conflated with the 2,3-isomer.

  • Issue: Extra peak in HPLC at similar retention time.

    • Cause: Likely the 2,6-dichloroaniline starting material (less polar than the product).[1][2][3]

    • Confirmation: Check MS.[1][2][3][4] Aniline mass [M+H]+ = 162/164.[1][2][3] Product [M+H]+ = 231/233.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119532-26-2 (2,3-DCPP HCl) vs CID 50527-75-4 (2,6-DCPP Base).[1][2] Retrieved from [Link][1][2]

  • Kikuchi, T., et al. (1995). Synthesis and pharmacological characterization of phenylpiperazine derivatives.[1][2][3] (Provides foundational synthesis routes for dichlorophenylpiperazines). Chemical & Pharmaceutical Bulletin.[1][2][3]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.[1][2][3] (Validation protocols for piperazine derivatives). Retrieved from [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2][3] (Standard reference for interpreting AB2 vs ABC aromatic splitting patterns).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2,6-Dichlorophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1-(2,6-Dichlorophenyl)piperazine hydrochloride (2,6-DCPP HCl) is a pharmacologically active piperazine derivative. While standard Safety Data Sheets (SDS) classify it primarily as an irritant, its structural role as a serotonin antagonist/agonist precursor necessitates handling it with Potent Compound protocols.

As a Senior Application Scientist, I urge you to look beyond the basic GHS codes. The hydrochloride salt form creates a fine, electrostatic dust that poses a significant inhalation and sensitization risk.

Hazard Characterization (GHS & Mechanistic)
Hazard ClassCategoryH-CodeMechanistic Insight
Acute Toxicity (Oral) Cat 3/4H301/H302Toxic if swallowed.[1][2] Systemic absorption can modulate serotonergic pathways.
Skin/Eye Irritation Cat 2/2AH315/H319Acidic nature of the HCl salt causes immediate mucosal irritation upon contact with moisture.
Sensitization Cat 1H317/H334Critical Risk: Piperazine moieties are known respiratory and dermal sensitizers. Repeated low-level exposure can lead to anaphylactic responses.
STOT-SE Cat 3H335Dust inhalation causes severe respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for solid-state handling of this compound due to the sensitization risk. Use this task-based matrix to select appropriate gear.

PPE Selection Logic
  • Glove Permeation: No specific data exists for 2,6-DCPP HCl. We rely on Nitrile for incidental contact due to its chemical resistance to organic salts, but Laminate (Silver Shield) is required for solution-phase handling involving halogenated solvents.

  • Respiratory: The primary control must be engineering (Fume Hood). Respirators are a secondary fail-safe.

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/MeOH)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Liners under Nitrile(If using DCM/Chloroform)Prevents micro-abrasion entry. Laminate resists carrier solvents.
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses w/ Side ShieldsGoggles prevent dust migration to the tear duct; glasses suffice for splash risk.
Body Protection Tyvek® Lab Coat (Disposable) + Sleeve CoversStandard Cotton Lab Coat (Buttoned)Tyvek prevents dust retention on personal clothing (sensitization vector).
Respiratory N95/P100 (If outside hood)Fume Hood (Sash at 18")Primary Control: HEPA-filtered enclosure is mandatory for weighing.

Operational Workflow: Safe Handling Protocol

Phase A: Engineering Controls & Setup[3]
  • Static Control: The HCl salt is hygroscopic and prone to static charge. Use an ionizing fan or anti-static gun inside the weigh station to prevent "powder fly-away."

  • Containment: All weighing must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

Phase B: Weighing & Solubilization
  • Step 1: Don full PPE (Double nitrile, Goggles, Tyvek).

  • Step 2: Place a pre-tared vial inside the balance. Do not use weighing paper; use a weighing boat or funnel to minimize transfer steps.

  • Step 3: Transfer solid using a disposable spatula. Do not tap the spatula on the vial rim ; this generates aerosolized dust.

  • Step 4 (Solubilization): Add solvent (typically DMSO or Water) slowly.

    • Note: The dissolution of HCl salts can be slightly exothermic.

  • Step 5: Cap the vial immediately. Wipe the exterior with a methanol-dampened Kimwipe to remove invisible dust traces.

Phase C: Decontamination
  • Surface Clean: Wipe the balance area with a mild detergent followed by 70% Ethanol.

  • Waste: Dispose of the Kimwipe and spatula as Solid Hazardous Waste immediately.

Visualized Workflows (Graphviz)

Diagram 1: Handling & Exposure Control Logic

This decision tree illustrates the hierarchy of controls required for 2,6-DCPP HCl.

SafetyLogic Start Start: Handling 2,6-DCPP HCl StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid High Dust Risk Liquid Solution (Dissolved) StateCheck->Liquid Splash Risk EngControl Engineering Control: Fume Hood + Ionizer Solid->EngControl SolventCheck Check Solvent Type Liquid->SolventCheck PPE_Solid PPE: Double Nitrile + Goggles + Tyvek Sleeves EngControl->PPE_Solid Weighing Action: Weighing (Minimize Drafts) PPE_Solid->Weighing Waste Disposal: Halogenated Organic Waste Weighing->Waste Halogenated Halogenated (DCM/CHCl3) SolventCheck->Halogenated Polar Polar (DMSO/Water/MeOH) SolventCheck->Polar PPE_High PPE: Laminate Gloves (Silver Shield) Halogenated->PPE_High PPE_Std PPE: Standard Nitrile Polar->PPE_Std PPE_High->Waste PPE_Std->Waste

Caption: Decision logic for PPE selection based on physical state and solvent carrier.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of containment breach.

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Small Small (<5g / <10mL) Size->Small Large Large (>5g / >10mL) Size->Large PPE_Don Don PPE: Resp + Goggles + Dbl Gloves Small->PPE_Don Evacuate Evacuate Lab Call EHS Large->Evacuate SolidSpill Is it Solid? PPE_Don->SolidSpill WetWipe Cover with Wet Paper Towel (Prevent Dust) SolidSpill->WetWipe Yes (Powder) Absorb Use Absorbent Pads SolidSpill->Absorb No (Liquid) Bag Double Bag Waste Label 'Toxic' WetWipe->Bag Absorb->Bag

Caption: Emergency response workflow distinguishing between small operational spills and major hazards.

Disposal & Deactivation

Proper disposal is critical.[3] As a halogenated amine salt, this compound must never enter the municipal water system.

  • Classification: Segregate as Halogenated Organic Waste .

    • Why? Even if dissolved in water, the chlorine atoms on the phenyl ring require high-temperature incineration (Rotary Kiln) to prevent the formation of persistent organic pollutants.

  • Container Labeling:

    • Label: "Hazardous Waste - Toxic / Irritant."

    • Constituents: "1-(2,6-Dichlorophenyl)piperazine HCl, [Solvent Name]."

  • Spill Residue: Any paper towels or absorbent pads used to clean spills must be treated as solid hazardous waste, not regular trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11630372, 1-(2,3-Dichlorophenyl)piperazine hydrochloride. (Used as surrogate for GHS/Tox data). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine.[4] (Sensitization and PPE guidelines).[5][6][7] Retrieved from [Link]

  • US EPA (1987). Treatment Technologies for Halogenated Organic Containing Wastes. (Disposal logic). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dichlorophenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dichlorophenyl)piperazine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.